molecular formula C₂₁H₃₅NO B1154621 trans-Amorolfine

trans-Amorolfine

Cat. No.: B1154621
M. Wt: 317.51
Attention: For research use only. Not for human or veterinary use.
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Description

trans-Amorolfine is a stereoisomer of the broad-spectrum antifungal agent Amorolfine. As a morpholine derivative, it acts by inhibiting two key enzymes in ergosterol biosynthesis: Δ14-sterol reductase and Δ8-Δ7 sterol isomerase. This dual inhibition leads to depletion of ergosterol, an essential component of the fungal cell membrane, and accumulation of abnormal sterols, resulting in fungistatic and fungicidal activity . This compound is a valuable reference standard in pharmaceutical research, particularly in the development and evaluation of topical formulations. Its primary research application is in the study of transungual drug delivery for the treatment of onychomycosis (fungal nail infection) . Studies focus on enhancing nail plate penetration using chemical enhancers like thioglycolic acid and urea, or physical methods such as fractional CO2 laser treatment to disrupt the keratin network and improve drug accumulation . Emerging research also explores its potential in other areas, such as the development of novel nano-delivery systems for managing ocular fungal infections . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₁H₃₅NO

Molecular Weight

317.51

Synonyms

(2S,6S)-2,6-Dimethyl-4-(2-methyl-3-(3-(tert-pentyl)phenyl)propyl)morpholine;  Amorolfine Impurity E

Origin of Product

United States

Synthetic Chemistry and Advanced Manufacturing Methodologies of Trans Amorolfine

Synthetic Pathways and Reaction Mechanisms

The construction of the trans-Amorolfine molecule is a multi-step process that hinges on the precise assembly of its core components: the substituted morpholine (B109124) ring and the tert-pentylphenyl group.

The cornerstone of classical this compound synthesis is the Friedel-Crafts alkylation. This reaction establishes the crucial carbon-carbon bond between the phenyl ring of a precursor molecule and a tert-pentyl group. The most common industrial pathway begins with the key intermediate, bepromoline hydrochloride (BPM). google.com

The reaction involves the alkylation of bepromoline with a suitable tert-pentylating agent, such as 2-chloro-2-methylbutane (B165293), in the presence of a strong Lewis acid catalyst. google.com The mechanism proceeds via the formation of a tert-pentyl carbocation, facilitated by the Lewis acid, which then acts as an electrophile in an attack on the electron-rich phenyl ring of bepromoline. The reaction is typically conducted in a chlorinated solvent like methylene (B1212753) chloride (DCM) at very low temperatures to control selectivity and prevent the formation of unwanted isomers and byproducts. google.comgoogle.com Following the alkylation, an alkaline workup neutralizes the reaction mixture and liberates the amorolfine (B1665469) free base as an oily crude product, which is then extracted and converted to its stable hydrochloride salt for purification. google.com

Recent advancements in synthetic chemistry have introduced more sophisticated and stereocontrolled methods for producing morpholine derivatives, including this compound. One notable innovation is the first enantioselective synthesis of amorolfine, which utilizes a crystallization-induced diastereoisomer transformation (CIDT). newdrugapprovals.orgunibo.it This strategy employs Betti's base as a chiral resolving agent to achieve deracemization of key aldehyde intermediates, leading to the synthesis of enantiopure amorolfine with an enantiomeric excess (ee) of up to 99.5%. newdrugapprovals.org

Another significant development is the use of palladium-catalyzed hydroamination as a key ring-forming step. rsc.org This method allows for a convergent and highly diastereoselective synthesis of 2,5-disubstituted morpholines from carbamate-protected aziridines and unsaturated alcohol nucleophiles. rsc.org The palladium catalyst, supported by a tridentate ligand to prevent side reactions like β-hydride elimination, facilitates the cyclization of an aminoalkene intermediate to form the morpholine ring, yielding the desired trans-isomer with high selectivity. rsc.org

While classical synthesis relies heavily on traditional Lewis acids, research has explored alternative catalytic systems to improve efficiency, safety, and environmental impact.

Table 1: Comparison of Catalytic Systems in Amorolfine Synthesis

Catalyst System Reaction Type Key Advantages Key Disadvantages
Iron (III) Chloride (FeCl₃) Friedel-Crafts Alkylation Cost-effective, readily available. google.comgoogle.com Requires stoichiometric amounts, generates significant waste, lower selectivity at higher temperatures. google.comgoogle.com
Aluminum Chloride (AlCl₃) Friedel-Crafts Alkylation Potent Lewis acid, effective catalyst. Highly hygroscopic, can lead to side reactions if not strictly controlled.
Palladium on Carbon (Pd/C) Reductive Amination / Hydrogenation High efficiency, used in catalytic amounts, promotes stereoselectivity. google.comgoogle.com Higher cost, potential for product contamination with residual metal.

The use of palladium catalysts, particularly in the synthesis of the bepromoline intermediate via reductive amination and in novel hydroamination cyclizations, represents a shift towards more modern, efficient catalytic processes. google.comrsc.org These systems often operate under milder conditions and offer greater control over the stereochemical outcome of the reaction.

The industrial production of this compound necessitates rigorous optimization of reaction parameters to maximize yield and chemical purity while minimizing costs and waste. A critical focus of optimization is the Friedel-Crafts alkylation step, where temperature control is paramount. google.comgoogle.com

Conducting the reaction at extremely low temperatures (preferably -50°C) has been shown to significantly reduce the formation of the problematic byproduct Fenpropimorph (B1672530) (FPM), which is difficult to separate from the final product. google.comgoogle.com As detailed in patent literature, increasing the temperature leads to a direct increase in FPM impurity levels. google.comgoogle.com

Table 2: Effect of Temperature on Fenpropimorph (FPM) Byproduct Formation

Reaction Temperature (°C) Fenpropimorph (FPM) Content (%)
-52 to -49 0.14 - 0.25 google.comgoogle.com
-40 1.7 google.comgoogle.com
-35 2.0 google.comgoogle.com

Further optimization involves adjusting the molar ratios of reactants and catalysts. A 1:1 molar ratio of Bepromoline HCl to 2-chloro-2-methylbutane is preferred as it lowers the FPM assay compared to using an excess of the alkylating agent. google.comgoogle.com The amount of Lewis acid is also critical, with 1.3 equivalents of FeCl₃ being identified as the preferred loading. google.comgoogle.com Post-reaction workup has also been optimized, with a solvent exchange from methylene chloride to toluene, which reduces the volume of chlorinated solvent waste. google.comgoogle.com

Intermediate Compound Derivatization and Isolation

Bepromoline, or cis-4-(3-phenyl-2-methylpropyl)-2,6-dimethylmorpholine, is the pivotal intermediate for the final Friedel-Crafts alkylation step. Its synthesis is a critical process that dictates the stereochemistry of the final product. Bepromoline is prepared via the reductive amination of α-methyl-cinnamaldehyde with cis-2,6-dimethyl-morpholine. google.comgoogle.com

Purity Profiling and Diastereomeric Ratios in Intermediate Production

The stereochemical purity of this compound is fundamentally linked to the purity of its precursors, most notably the cis-isomer of 2,6-dimethylmorpholine (B58159). This starting material dictates the stereochemistry of the subsequent intermediate, Bepromoline. Patents detailing the synthesis of Amorolfine HCl emphasize that the trans-isomers of Bepromoline, which arise from trans-isomer impurities in the 2,6-dimethylmorpholine raw material, are considered by-products. justia.comepo.orggoogle.comgoogle.com

Control over the diastereomeric ratio is established early in the synthetic sequence. During the production of Bepromoline HCl, the trans-isomers (VI and VII in the patent literature) are partially removed through crystallization. epo.orggoogle.com This step is critical for ensuring the final active pharmaceutical ingredient (API) meets stringent purity requirements. The European Pharmacopoeia, for instance, specifies that the content of this compound, an isomer impurity, must not exceed 0.2%. google.com This highlights the necessity of controlling stereochemistry from the very beginning of the manufacturing process. An improved process for Bepromoline HCl synthesis has been shown to achieve a high purity level of 99.94%, with only 0.06% of trans-isomers present. quickcompany.in

Table 1: Purity Profile of Bepromoline HCl Intermediate

Parameter Specification Source
Purity (cis-isomer) ≥ 99.5% epo.orggoogle.comgoogle.com
Trans-Isomer Content ≤ 0.5% epo.orggoogle.com

Process Chemistry and Scalability Considerations

The transition from laboratory-scale synthesis to industrial production of this compound involves significant process chemistry development and scalability assessments. Key considerations include optimizing reaction conditions, ensuring batch-to-batch reproducibility, and minimizing environmental impact.

Development of Industrial-Scale Synthesis Protocols

The industrial synthesis of Amorolfine is a multi-step process that has been refined to improve yield and purity. A common pathway begins with the production of the intermediate Bepromoline HCl from α-methyl-cinnamaldehyde and cis-2,6-dimethyl-morpholine. justia.comgoogle.com

The core of the synthesis is the Friedel-Crafts alkylation reaction to form the Amorolfine base. justia.comgoogle.com In a typical industrial protocol, Bepromoline HCl is reacted with a Friedel-Crafts catalyst, such as gallium chloride or iron(III) chloride, in a solvent like dichloromethane (B109758) (DCM). justia.comgoogle.com The mixture is then cooled to a low temperature, typically between -40°C and -60°C, before the addition of an alkylating agent like 2-chloro-2-methylbutane. justia.comgoogle.com This low-temperature condition is crucial for controlling the formation of by-products. google.com

Following the reaction, the crude Amorolfine base is subjected to a series of purification steps. This includes extractions and a critical distillation step under reduced pressure (e.g., 0.14-0.15 mbar) and elevated temperature (141-144°C) to purify the Amorolfine base. epo.orggoogle.com The purified base is then dissolved in a solvent, commonly ethanol (B145695), and converted to its hydrochloride salt by introducing HCl gas. justia.comepo.org The final Amorolfine HCl product is isolated and further purified by recrystallization, a step that is vital for removing remaining impurities. epo.orggoogle.com The entire process is validated to ensure it is under control and provides batch-to-batch reproducibility. mpa.se

Investigation of Green Chemistry Principles in this compound Production

Further innovations in the synthesis route aim to reduce pollution and improve efficiency. A patented method developed in China describes a more environmentally friendly process involving the Heck reaction of 4-iodo-tert-amylbenzene with 2-methylallyl alcohol, followed by reductive amination with cis-2,6-dimethylmorpholine (B33440) using sodium triacetoxyborohydride (B8407120) as the reducing agent. google.com This approach avoids the use of palladium on carbon and the low-temperature Friedel-Crafts reaction, presenting a potentially greener and more cost-effective alternative for industrial production. google.com While laccase-mediated reactions have been noted as a potential green chemistry tool for creating similar compounds, their specific application in industrial this compound synthesis is not yet established. researchgate.net

Impurity Profiling and Control During Synthesis (e.g., Isomers, Degradants)

Impurity profiling and control are critical aspects of this compound synthesis to ensure the safety and efficacy of the final pharmaceutical product. The process is designed to minimize the formation of impurities and effectively remove them during purification.

A key process-related impurity is Fenpropimorph (FPM), which is structurally similar to Amorolfine and can be challenging to remove. google.comquickcompany.in The formation of FPM is highly dependent on the temperature of the Friedel-Crafts alkylation step. Lowering the reaction temperature to -50°C significantly reduces the level of FPM formation compared to higher temperatures. google.com

Table 2: Effect of Reaction Temperature on Fenpropimorph (FPM) Impurity Formation

Temperature (°C) FPM (%) Source
-52 to -49 0.14 - 0.25 google.com
-40 1.7 google.com
-35 2.0 google.com

Other significant impurities include the geometric isomers of Amorolfine, specifically cis-Amorolfine, which arise from the corresponding isomers in the 2,6-dimethylmorpholine starting material. epo.org The purification process, which includes the distillation of the Amorolfine base and, most importantly, the crystallization and recrystallization of Amorolfine HCl from ethanol, is designed to remove these and other by-products. epo.orggoogle.com Data from patent literature demonstrates the effectiveness of the salification and crystallization steps in purging a range of impurities. epo.org

Table 3: Known Process-Related Impurities and Degradants of Amorolfine

Impurity Name Molecular Formula Source
Amorolfine EP Impurity A (Amorolfine N-Oxide) C₂₁H₃₅NO₂ tlcstandards.com
Amorolfine EP Impurity B C₂₁H₃₃NO₃ tlcstandards.com
Amorolfine EP Impurity D (Fenpropimorph) C₂₀H₃₃NO tlcstandards.comaxios-research.com
Amorolfine EP Impurity E (this compound) C₂₁H₃₅NO tlcstandards.compharmaffiliates.com
rac-Amorolfine Impurity 4 C₂₁H₃₅NO₂ tlcstandards.com

Molecular and Cellular Mechanisms of Action

Fungal Sterol Biosynthesis Pathway Inhibition

The primary mechanism of trans-Amorolfine is the inhibition of ergosterol (B1671047) production by targeting two distinct enzymes in the biosynthetic pathway. researchgate.netnih.govdrugbank.comkarger.com This dual-action distinguishes it from other antifungal agents like azoles, which typically target a single enzyme. nih.gov

This compound acts as a potent inhibitor of the enzyme Δ14-sterol reductase (ERG24). patsnap.comfrontiersin.orgnih.gov This enzyme is responsible for a crucial step in the conversion of lanosterol (B1674476) to ergosterol. frontiersin.org By blocking Δ14-reductase, this compound prevents the reduction of the C14-C15 double bond in sterol precursors. researchgate.netnih.gov Some research suggests that the antifungal activity of morpholines may be primarily due to the inhibition of this essential enzyme. nih.gov

In addition to its effect on Δ14-reductase, this compound also inhibits the Δ7-Δ8 isomerase enzyme (ERG2). patsnap.comfrontiersin.orgnih.gov This enzyme catalyzes the isomerization of the double bond from the C8 to the C7 position in the sterol B-ring, another vital step in the ergosterol synthesis pathway. patsnap.comfrontiersin.org The inhibition of these two successive enzymes ensures a comprehensive blockade of ergosterol formation. frontiersin.org

The simultaneous inhibition of both Δ14-sterol reductase and Δ7-Δ8 isomerase leads to a significant depletion of ergosterol in the fungal cell membrane. researchgate.netnih.govnih.govwikipedia.org Ergosterol is essential for maintaining the fluidity, integrity, and proper function of the fungal cytoplasmic membrane, analogous to the role of cholesterol in mammalian cells. patsnap.comgeethanjaliinstitutions.com Its depletion compromises these vital functions, leading to the disruption of membrane structure and ultimately contributing to fungal cell death. patsnap.comkarger.com

A direct consequence of blocking the ergosterol pathway at these specific points is the accumulation of abnormal sterol intermediates. patsnap.com The primary non-typical sterol that builds up in the fungal membrane is ignosterol (B1194617) (ergosta-8,14-dienol). researchgate.netnih.govdrugbank.comfrontiersin.orgwikipedia.org The incorporation of these atypical, non-planar sterols into the cell membrane further disrupts its structure and function, as they cannot fulfill the role of ergosterol. patsnap.comtermedia.pl This accumulation of toxic sterol intermediates, coupled with ergosterol depletion, is a key factor in the antifungal efficacy of this compound. patsnap.comnih.gov

Impact on Fungal Cell Ultrastructure and Physiology

The biochemical alterations induced by this compound have profound effects on the physical structure and physiological processes of the fungal cell, primarily centered on the cell membrane.

The depletion of ergosterol and the accumulation of ignosterol critically compromise the integrity of the fungal cytoplasmic membrane. researchgate.netkarger.com This leads to significant alterations in membrane permeability. patsnap.comsmolecule.com The compromised membrane can no longer effectively regulate the passage of ions and molecules, leading to the leakage of essential cytoplasmic contents and ultimately causing cell lysis and death. patsnap.comgeethanjaliinstitutions.comnih.gov Research has also noted that these membrane changes can be accompanied by a significant increase in cell wall thickness and the deposition of chitin (B13524). nih.govkarger.com

Data Tables

Table 1: Mechanism of Action of this compound

Mechanism ComponentDescriptionReferences
Primary Target Ergosterol Biosynthesis Pathway patsnap.comresearchgate.netnih.govdrugbank.com
Inhibited Enzyme 1 Δ14-Sterol Reductase (ERG24) patsnap.comfrontiersin.orgnih.gov
Inhibited Enzyme 2 Δ7-Δ8 Isomerase (ERG2) patsnap.comfrontiersin.orgnih.gov
Primary Consequence Depletion of Ergosterol researchgate.netnih.govnih.govwikipedia.org
Secondary Consequence Accumulation of Ignosterol researchgate.netnih.govdrugbank.comfrontiersin.orgwikipedia.org
Cellular Outcome Altered Membrane Permeability & Integrity patsnap.comkarger.comnih.govsmolecule.com

Effects on Fungal Cell Wall Architecture and Composition

This compound's primary mechanism of action involves the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane. smolecule.comdrugbank.com This interference has significant downstream effects on the architecture and composition of the fungal cell wall. By inhibiting the enzymes delta-14 reductase and delta-7-8 isomerase, this compound leads to a depletion of ergosterol and an accumulation of non-typical, spherical sterols, such as ignosterol, within the fungal cytoplasmic membrane. drugbank.comresearchgate.nettermedia.plnih.gov This alteration in sterol content leads to changes in membrane permeability. smolecule.comnih.gov

Studies have shown that this disruption of the cell membrane's integrity triggers compensatory responses in the fungal cell wall. The cell wall thickness is significantly increased, and there are notable deposits of chitin both inside and outside the cell wall. nih.govkarger.com This morphological change is a key indicator of the cellular stress induced by this compound. The damage caused by amorolfine (B1665469) at an ultrastructural level is comparable to that of azole antifungals. karger.com

Influence on Fungal Metabolic Processes and Growth Inhibition

The changes in membrane permeability and the disruption of its structure directly impact essential fungal metabolic processes, ultimately leading to growth inhibition. nih.govjetir.org The altered membrane integrity can lead to an increased susceptibility of the fungal cells to osmotic stress and can disrupt the transport of essential nutrients into the cell. smolecule.com This disruption of key metabolic functions contributes to both the fungistatic (growth-inhibiting) and fungicidal (killing) activity of this compound. researchgate.nettermedia.pl The effects of this compound on fungal growth are dependent on both the concentration of the drug and the duration of exposure. jetir.org

Recent research has also shed light on another aspect of this compound's mechanism of action against dermatophytes like Trichophyton interdigitale. The antifungal activity of amorolfine is linked to the production of reactive oxygen species (ROS) and peroxynitrite (PRN), which lead to increased lipid peroxidation and subsequent cell damage and death. researchgate.net This fungicidal effect was nullified when scavengers for PRN and superoxide (B77818) were introduced, highlighting the crucial role of these reactive species. researchgate.net

Broad-Spectrum Antifungal Activity and Target Organism Studies

This compound exhibits a broad spectrum of antifungal activity, demonstrating efficacy against a wide range of fungi responsible for human infections. researchgate.netnih.gov

Activity Against Dermatophytes

This compound is highly effective against dermatophytes, the group of fungi that commonly cause infections of the skin, hair, and nails. researchgate.nettermedia.pl It has shown potent activity against species such as Trichophyton spp., Microsporum spp., and Epidermophyton spp. termedia.plnih.gov In comparative in vitro studies, amorolfine has demonstrated more effective fungistatic and fungicidal action against Trichophyton rubrum than other topical antifungals like bifonazole (B1667052) and ciclopirox (B875) olamine. nih.govoup.com Studies using an in vitro model of dermatophyte nail infection found that amorolfine had lower minimum fungicidal concentrations (Nail-MFCs) compared to ciclopiroxolamine, indicating a better cidal action. oup.com Specifically, the geometric mean MIC for amorolfine against T. rubrum was 0.375 µg/ml, with an MFC between 1 and 2 µg/ml. oup.com Another study highlighted luliconazole (B1675427) and amorolfine as having the lowest geometric mean MIC values against Trichophyton indotineae, suggesting they are preferred treatment options. asm.org

Activity Against Yeasts (e.g., Candida spp.)

This compound is also active against various pathogenic yeasts. researchgate.netnih.gov Its efficacy extends to Candida species, including Candida albicans, a common cause of opportunistic fungal infections. termedia.plkarger.comnih.gov The drug induces significant ultrastructural damage in C. albicans, leading to the appearance of electron-lucent areas in the cytoplasm and the formation of extracytoplasmic membrane vesicles that are deposited in the cell wall. karger.com In vitro studies have also demonstrated the sporicidal effect of amorolfine against the blastospores of Candida albicans. researchgate.net

Activity Against Dimorphic Fungi and Molds

The broad-spectrum activity of this compound includes dimorphic fungi and various molds. researchgate.netnih.gov It is effective against molds such as Alternaria spp., Hendersonula spp., and Scopulariopsis spp. termedia.plnih.gov and has shown activity against other pathogenic fungi like Cladosporium, Coccidioides, Histoplasma, and Sporothrix. nih.gov This wide range of activity makes it a versatile antifungal agent for various superficial mycoses.

Beyond Ergosterol: Exploration of Additional Molecular Targets

While the primary mechanism of this compound is the inhibition of ergosterol biosynthesis, research suggests the existence of additional molecular targets. Recent studies have revealed that the antifungal action of amorolfine against the dermatophyte Trichophyton interdigitale is also mediated by the production of reactive oxygen and nitrogen species. researchgate.net This indicates that the drug's efficacy is not solely reliant on disrupting the fungal cell membrane through ergosterol depletion but also involves inducing oxidative and nitrosative stress, leading to fungal cell death. researchgate.net

Furthermore, a study exploring the synergistic effects of amorolfine with the antibiotic colistin (B93849) against Acinetobacter baumannii found that amorolfine could bind to DNA. nih.gov While this study was focused on antibacterial activity, it opens up the possibility that DNA binding could be an additional or secondary mechanism of action in fungi, a hypothesis that warrants further investigation. The ability of amorolfine to enhance the membrane-disrupting capacity of colistin also points to its profound effects on cellular membranes, which may go beyond simple ergosterol depletion. nih.gov These findings suggest that the full scope of this compound's molecular interactions is still being elucidated.

Data Tables

Table 1: In Vitro Activity of Amorolfine Against Trichophyton rubrum

Parameter Concentration (µg/ml)
Geometric Mean MIC 0.375 oup.com
MFC 1 - 2 oup.com

Table 2: Antifungal Spectrum of this compound

Fungal Group Genera
Dermatophytes Trichophyton, Microsporum, Epidermophyton termedia.plnih.gov
Yeasts Candida, Cryptococcus, Malassezia termedia.plnih.gov
Molds Alternaria, Hendersonula, Scopulariopsis termedia.plnih.gov

Investigation of DNA Binding Properties and Related Biological Activities

While the primary mode of action of this compound is the inhibition of ergosterol biosynthesis, emerging evidence suggests that it may also exert its biological effects through direct interaction with DNA. drugbank.comtermedia.plmdpi.comnih.govcolab.wsresearchgate.net A 2025 study investigating the synergistic antibacterial activity of amorolfine with colistin against Acinetobacter baumannii provided novel insights into this secondary mechanism. drugbank.comtermedia.plmdpi.comnih.govcolab.wsresearchgate.net

This newfound DNA-binding capability may also help to explain the observed synergistic effects when this compound is used in combination with other antimicrobial agents. For instance, in the study against A. baumannii, the combination of amorolfine and colistin resulted in enhanced bactericidal activity. drugbank.comtermedia.plmdpi.comnih.govcolab.wsresearchgate.net While this particular study focused on a bacterium, it opens up avenues for investigating similar DNA-related mechanisms in fungal pathogens.

Table 1: Investigational Data on this compound DNA Binding

Experimental Technique Observation Inferred Mechanism Reference
UV-vis SpectroscopyAlteration in the absorption spectrum of DNA in the presence of amorolfine.Indicates a physical interaction and complex formation between amorolfine and DNA. drugbank.comtermedia.pl
Molecular DockingComputational modeling showed favorable binding of amorolfine to the minor groove of the DNA double helix.Suggests a specific mode of interaction at the molecular level. drugbank.comtermedia.pl

Interactions with Other Cellular Pathways in Fungal Pathogens

The primary mechanism of this compound, the inhibition of ergosterol biosynthesis, triggers a series of downstream effects and interactions with other crucial cellular pathways in fungal pathogens. The depletion of ergosterol and the concurrent accumulation of the atypical sterol, ignosterol, significantly alter the physical properties of the fungal cell membrane. drugbank.comresearchgate.netnih.govdrfungus.orgsmolecule.compatsnap.com This disruption is the catalyst for several secondary cellular responses.

One of the notable consequences is the impact on the fungal cell wall. Studies have shown that treatment with amorolfine leads to a significant increase in the thickness of the fungal cell wall. researchgate.netnih.govdrfungus.orgresearchgate.net Furthermore, deposits of chitin, a key structural polysaccharide of the cell wall, have been observed both inside and outside the cell wall following exposure to the compound. researchgate.netnih.govdrfungus.orgresearchgate.net This suggests that the fungus may attempt to compensate for a weakened cell membrane by reinforcing its cell wall, indicating an interplay between the regulation of membrane integrity and cell wall synthesis pathways.

Moreover, this compound exhibits synergistic effects when combined with other antifungal agents that target different cellular pathways. For example, synergistic interactions have been reported with azoles (which also inhibit ergosterol synthesis but at a different step), terbinafine (B446), and griseofulvin. capes.gov.brnih.govmdpi.com The combination of drugs that both target the ergosterol biosynthesis pathway, albeit at different enzymatic steps, often results in enhanced antifungal activity. mdpi.com This potentiation suggests that a multi-pronged attack on this critical pathway is more effective than targeting a single point.

There is also evidence to suggest that this compound may interact with cellular drug resistance mechanisms. Some studies have indicated that amorolfine could be a substrate for efflux pumps such as the ATP-binding cassette (ABC) transporter CDR1. reviberoammicol.com Efflux pumps are a common mechanism by which fungal cells expel toxic substances, and the interaction of this compound with these transporters is a crucial aspect of its cellular activity profile and the potential for the development of resistance.

Table 2: Observed Interactions of this compound with Fungal Cellular Pathways

Affected Cellular Pathway/Component Observed Effect of this compound Potential Implication Reference
Ergosterol BiosynthesisInhibition of Δ14-reductase and Δ7-8 isomerase, leading to ergosterol depletion and ignosterol accumulation.Primary antifungal mechanism, disruption of cell membrane integrity. drugbank.comtermedia.plresearchgate.netnih.govdrfungus.orgsmolecule.compatsnap.comcapes.gov.brnih.govfrontiersin.org
Cell Wall Synthesis and IntegrityIncreased cell wall thickness and deposition of chitin.Compensatory stress response to altered membrane structure. researchgate.netnih.govdrfungus.orgresearchgate.net
Drug Efflux MechanismsPotential substrate for efflux pumps like CDR1.Can be actively transported out of the fungal cell, potentially leading to resistance. reviberoammicol.com
Synergy with other AntifungalsEnhanced antifungal activity when combined with azoles, terbinafine, and griseofulvin.Complementary disruption of fungal cellular pathways. capes.gov.brnih.govmdpi.com

Preclinical Pharmacological Investigations

In Vitro Antifungal Efficacy Studies

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determination

The in vitro antifungal activity of trans-Amorolfine has been extensively evaluated against a broad spectrum of pathogenic fungi, including dermatophytes, yeasts, and molds. Standardized broth microdilution assays have been commonly employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The Minimum Fungicidal Concentration (MFC), the lowest concentration that results in a 99.9% reduction in the initial fungal inoculum, has also been assessed to characterize the cidal activity of the compound.

This compound has demonstrated potent activity against dermatophytes, the primary causative agents of onychomycosis. For Trichophyton rubrum and Trichophyton mentagrophytes, the most frequently isolated species in nail infections, MIC values are consistently low, often ranging from 0.01 to 0.08 µg/mL. Similarly, against Epidermophyton floccosum, MICs are in the range of 0.02 to 0.04 µg/mL.

Against yeasts, the efficacy of this compound can be more variable. For Candida parapsilosis, MICs have been reported to range from 0.5 to 16 µg/mL. Candida albicans may require higher concentrations for inhibition, with MICs ranging from 0.125 to 64 µg/mL. The activity against molds such as Scopulariopsis spp. and Acremonium spp. is also notable, with MIC ranges of 0.5-4 µg/mL and 2-8 µg/mL, respectively. Higher concentrations are generally required to inhibit the growth of Fusarium solani and Aspergillus flavus.

Regarding its fungicidal action, studies have shown that this compound is not only fungistatic but also fungicidal against most susceptible species. In an in vitro model mimicking nail infection, the MFC (termed Nail-MFC) for this compound against T. rubrum ranged from 2 to 32 µg/mL, with a mean concentration of 12.28 µg/mL being sufficient to kill all tested strains. nih.govsci-hub.se

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC Range (µg/mL)
Trichophyton rubrum0.01 - 0.080.040.042 - 32
Trichophyton mentagrophytes0.01 - 0.080.040.08N/A
Epidermophyton floccosum0.02 - 0.040.020.04N/A
Candida albicans0.125 - 64464N/A
Candida parapsilosis0.5 - 160.52N/A
Scopulariopsis spp.0.5 - 4N/AN/AN/A
Aspergillus flavus0.125 - 64464N/A

Time-Kill Kinetics and Concentration-Dependent Fungicidal Effects

The fungicidal activity of this compound is both time- and concentration-dependent. While traditional time-kill curve data for vegetative fungal cells are not extensively detailed in publicly available literature, studies on the sporicidal effects of amorolfine (B1665469) provide significant insight into its killing kinetics. Fungal spores are dormant, resilient structures that can contribute to the recalcitrance and recurrence of infections like onychomycosis.

In an in vitro study, the effectiveness of amorolfine in killing various types of fungal spores was shown to be dependent on both the drug concentration and the duration of exposure. cassara.com.arnih.gov To achieve a sporicidal effect, concentrations 10 to 1000 times the MIC against growing hyphal cells were necessary. cassara.com.arnih.gov

Against microconidia of Trichophyton rubrum and chlamydospores of Epidermophyton floccosum, amorolfine demonstrated sporicidal efficacy. cassara.com.arnih.gov Similarly, it was effective against the blastospores of the yeast Candida albicans. cassara.com.arnih.gov The kinetics of this sporicidal action were comparable to that of ciclopirox (B875). After a 4-day incubation period at concentrations of ≥10 µg/mL, amorolfine was slightly more potent against chlamydospores and blastospores than terbinafine (B446). cassara.com.arnih.gov These findings highlight the ability of this compound to eradicate dormant fungal elements, a crucial aspect of achieving a definitive cure in deep-seated fungal infections of keratinized tissues.

Fungal Spore TypeOrganismObservation
MicroconidiaTrichophyton rubrumEffective sporicidal action, dependent on concentration and time. cassara.com.arnih.gov
ChlamydosporesEpidermophyton floccosumDemonstrated sporicidal efficacy, slightly more potent than terbinafine after 4 days at ≥10 µg/mL. cassara.com.arnih.gov
BlastosporesCandida albicansEffective sporicidal action, slightly more potent than terbinafine after 4 days at ≥10 µg/mL. cassara.com.arnih.gov

Comparative Efficacy Against Resistant Fungal Strains

The emergence of antifungal resistance is a growing concern in the management of fungal infections. Preclinical studies have investigated the efficacy of this compound against fungal strains with reduced susceptibility to other antifungal agents.

In a study involving Candida species with dose-dependent susceptibility to fluconazole (B54011) (S-DD), the combination of amorolfine with fluconazole resulted in moderate clinical improvement, whereas fluconazole monotherapy was ineffective. researchgate.netnih.govresearchgate.net This suggests that amorolfine can contribute to the management of infections caused by yeast strains with reduced azole susceptibility.

Furthermore, in the context of dermatophyte infections, the combination of topical amorolfine with oral terbinafine has shown efficacy against terbinafine-resistant Trichophyton rubrum. mdpi.com In an in vitro checkerboard assay, the combination of terbinafine at concentrations of 0.625–2 µg/mL with subinhibitory concentrations of amorolfine (0.125-0.25 µg/mL) completely inhibited the growth of a terbinafine-resistant strain (MIC >2 mg/L). mdpi.com This indicates a synergistic interaction that can overcome resistance to terbinafine.

Synergistic and Antagonistic Interactions with Other Antifungal Agents in vitro

The combination of antifungal agents with different mechanisms of action is a strategy to enhance efficacy, broaden the spectrum of activity, and potentially reduce the emergence of resistance. The interaction of this compound with other antifungal drugs has been evaluated in vitro using methods such as the checkerboard microdilution assay, with the outcomes often quantified by the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤0.5 is typically interpreted as synergy, >0.5 to 4 as additive or indifferent, and >4 as antagonism.

Studies have consistently shown synergistic or additive effects when this compound is combined with oral antifungal agents against dermatophytes. The combination of amorolfine and itraconazole (B105839) has been found to have synergistic or additive effects on most dermatophytes, with no antagonistic effects observed. nih.gov Similarly, combinations of amorolfine with terbinafine have demonstrated additive effects, and in some cases, synergy, particularly against Scopulariopsis brevicaulis. mdpi.com A study examining various combinations found that 46% of amorolfine combinations showed results suggestive of synergy, with the highest rates seen against dermatophytes (54%) and molds (52%). The combination with fluconazole has also been shown to be effective, particularly in cases of Candida with reduced fluconazole susceptibility. researchgate.netnih.govresearchgate.net

Combination AgentFungal GroupInteractionFIC Index Range
ItraconazoleDermatophytesSynergistic or Additive nih.gov≤ 4.0
TerbinafineDermatophytes, MoldsAdditive, Synergy (S. brevicaulis) mdpi.com≤ 4.0
FluconazoleYeasts (Candida spp.)Synergistic/Additive researchgate.netnih.govresearchgate.net≤ 1.0 (suggestive of synergy in 46% of combinations)

Preclinical Pharmacokinetics in Model Systems

Compound Absorption and Distribution in in vitro and ex vivo Models

The efficacy of a topical antifungal agent is highly dependent on its ability to penetrate the target tissue and reach the site of infection in fungicidal concentrations. The absorption and distribution of this compound have been studied in various in vitro and ex vivo models, primarily focusing on human nail and skin.

In vitro studies using human nail clippings have demonstrated that amorolfine effectively permeates the nail plate. sci-hub.se The permeation rate through the nail has been measured to be in the range of 20-100 ng/cm²/h when applied as a 5% lacquer. sci-hub.se The vehicle has been shown to influence absorption, with a methylene (B1212753) chloride lacquer resulting in greater permeation than an ethanol-based lacquer. sci-hub.se The absorption through the skin is somewhat higher than through the nail. sci-hub.se

Ex vivo studies on healthy human cadaver toenails have provided further insights into the distribution of amorolfine within the different layers of the nail. After a single application of a 5% nail lacquer, amorolfine was found to penetrate the nail at sufficient concentrations to inhibit the growth of T. rubrum at various depths. nih.govcassara.com.ar Studies have shown that the highest concentration is found in the uppermost layer, with measurable antifungal activity detected even in the lower layers of the nail. nih.govcassara.com.ar The practice of nail filing prior to application has been shown to significantly increase the penetration of amorolfine, with one study reporting a 40-fold increase in the cumulative concentration within the nail. cassara.com.ar

A comparative ex vivo study using mycotic human toenails found that both amorolfine and terbinafine penetrated the entire thickness of the nail. However, the concentration of amorolfine in the nail relative to its MIC₉₀ for T. rubrum was significantly higher than that of terbinafine.

Model SystemFormulationKey Findings
In vitro human nail5% lacquer (ethanol or methylene chloride vehicle)Permeation rate of 20-100 ng/cm²/h. sci-hub.se Higher absorption from methylene chloride vehicle. sci-hub.se
In vitro human skin5% lacquerPermeation rate is somewhat higher than through the nail. sci-hub.se
Ex vivo healthy human toenail5% lacquerPenetrates to deeper nail layers in fungicidal concentrations. nih.govcassara.com.ar Nail filing increases penetration by up to 40-fold. cassara.com.ar
Ex vivo mycotic human toenail5% lacquerPenetrates the full thickness of the nail. Higher concentration relative to MIC₉₀ compared to terbinafine.

Metabolism Studies in Non-Human Biological Systems

Preclinical investigations suggest that this compound may undergo rapid metabolism in non-human biological systems. nih.gov This characteristic is hypothesized to be a contributing factor to the compound's limited activity when evaluated in models of systemic fungal infections. nih.gov The rapid metabolic breakdown of the compound could prevent it from reaching and maintaining sufficient concentrations in the bloodstream and deeper tissues to exert a therapeutic effect against systemic pathogens. nih.gov

Retention and Persistence in Barrier Tissues (e.g., Nail Matrix, Horny Layer of Skin)

A key attribute of this compound observed in preclinical studies is its prolonged retention time within keratinized barrier tissues. nih.gov The compound demonstrates significant persistence in the horny layer of the skin (stratum corneum) following topical application. nih.gov This sustained presence is crucial for its efficacy against superficial fungal infections.

In vitro studies using human nail plates have been conducted to quantify the permeation and penetration of this compound. These experiments are vital for understanding its ability to reach the site of infection in onychomycosis. nih.gov One such study measured the absorption of a 5% concentration of the compound from two different lacquer formulations. The results indicated that this compound successfully permeates the nail plate. nih.gov

In Vitro Permeation of 5% this compound Lacquer Through Human Nail
Formulation VehiclePermeation Rate (ng/cm²/h)Reference
Ethanol (B145695) Lacquer20-100 nih.gov
Methylene Chloride Lacquer20-100 (Higher than Ethanol) nih.gov

The ability of this compound to penetrate and persist in the nail matrix is a critical factor for its use in treating nail fungal infections. nih.gov Fungal infections can make the nail plate more permeable, which may enhance the penetration of hydrophilic molecules. researchgate.net

Protein Binding Characteristics in Preclinical Models

In preclinical assessments, this compound is suggested to exhibit strong protein binding. nih.gov This characteristic, along with rapid metabolism, is considered a primary reason for the compound's lack of significant activity in experimental models of systemic mycosis. nih.gov When a drug binds extensively to plasma proteins, the concentration of the free, unbound drug—which is the pharmacologically active portion—is significantly reduced. This limitation can prevent the compound from reaching therapeutic levels necessary to combat infections spread throughout the body. nih.govnih.gov

In Vivo Efficacy in Animal Models of Fungal Infection

Studies in Models of Superficial Fungal Infections (e.g., Trichophytosis in Guinea Pigs, Vaginal Candidosis in Rats)

This compound has demonstrated high activity in established animal models of superficial fungal infections. nih.gov Guinea pigs are frequently utilized for testing antifungal agents against dermatophytes due to the structural similarities between their skin and human skin. labanimalsjournal.ru

In a guinea pig model of trichophytosis, this compound was shown to be highly effective, clearing the mycotic foci within 10 days. nih.gov On a concentration basis, its performance in this model was superior to that of naftifine (B1207962) and various azole antifungals. nih.gov Along with tolciclate (B1682976) and terbinafine, it was one of the few substances capable of producing a curative effect in these experiments. nih.gov

In a rat model of vaginal candidosis, treatment with 0.1% this compound resulted in the clearance of viable Candida cells from the vagina. nih.gov

Summary of In Vivo Efficacy in Superficial Fungal Infection Models
Animal ModelInfection TypeObserved OutcomeReference
Guinea PigTrichophytosisClearance of mycotic foci in 10 days; curative effect. nih.gov
RatVaginal CandidosisClearance of viable Candida cells. nih.gov

Investigations in Models of Systemic Mycosis

In stark contrast to its efficacy in superficial infection models, this compound shows no significant activity in experimental models of systemic mycosis. nih.gov This lack of systemic efficacy is attributed to pharmacological factors, namely strong protein binding and/or rapid metabolism, which prevent the drug from maintaining effective concentrations in the systemic circulation. nih.gov Animal models of systemic mycoses are crucial for evaluating the potential of antifungal agents to treat disseminated infections, and the data for this compound indicate its unsuitability for this purpose. oup.comresearchgate.nettaylorfrancis.com

Translational Relevance of Preclinical Efficacy Data

The preclinical data for this compound have significant translational relevance, accurately predicting its clinical utility. nih.gov The high efficacy observed in animal models of superficial infections, such as trichophytosis and candidosis, directly supports its development and use as a topical antifungal agent. nih.gov Furthermore, the demonstrated ability to penetrate and persist in the stratum corneum and nail plate provides a strong rationale for its formulation as a lacquer for the treatment of dermatomycoses and onychomycosis. nih.govnih.gov

Conversely, the lack of efficacy in systemic mycosis models, explained by its pharmacokinetic profile (rapid metabolism and high protein binding), correctly predicted that this compound would not be effective as a systemic agent. nih.gov This clear distinction between high topical activity and low systemic activity is a primary example of how preclinical animal models can effectively guide the clinical application of a therapeutic compound, ensuring it is used in a manner that maximizes its therapeutic benefits. nih.govnih.gov

Structure Activity Relationships Sar and Analog Development

Systematic Chemical Modifications and Their Antifungal Impact

Modifications to the Morpholine (B109124) Ring System

The morpholine ring is a critical pharmacophore for the antifungal activity of amorolfine (B1665469) and related compounds. nih.govmdpi.com This heterocyclic ring, when protonated at physiological pH, is thought to mimic the carbocationic high-energy intermediates generated during the enzymatic reactions of sterol biosynthesis, thereby inhibiting the target enzymes. nih.govkpi.ua

Several modifications to the morpholine ring have been investigated to understand its role in antifungal activity. Research into morpholine analogs has revealed that substitutions at the 2nd and 3rd positions of the morpholine ring with various aromatic substituents can significantly impact biological activity, although these studies were primarily focused on antioxidant and other activities. nih.gov In the context of antifungal agents, replacement of the oxygen atom in the morpholine ring with other heteroatoms or functional groups has been explored. For instance, the development of piperidine-based antifungals, which are structurally related to morpholines, has shown that this analogous heterocyclic core can also confer potent antifungal properties. nih.govmdpi.comkpi.uadntb.gov.ua

Furthermore, the synthesis of silicon-incorporated analogs, known as sila-analogues, has been a strategy to enhance metabolic stability and efficacy. amicoat.com In these sila-morpholine derivatives, a carbon atom of the morpholine ring is replaced by a silicon atom. This modification can alter the lipophilicity and electronic properties of the molecule, potentially leading to improved interactions with the target enzymes. amicoat.com

Substituent Effects on the Phenyl and Alkyl Chains

The substituents on the phenyl and alkyl chains of the amorolfine scaffold play a crucial role in determining the compound's antifungal potency. The lipophilicity and steric bulk of these groups significantly influence the drug's ability to penetrate the fungal cell membrane and bind to its target enzymes.

Studies on related morpholine and piperidine (B6355638) antifungals have demonstrated that the length of the N-alkyl chain is a key determinant of activity. nih.govmdpi.com A general trend observed is that an increase in the alkyl chain length up to a certain point enhances antifungal efficacy. For example, in a series of 4-aminopiperidines, which share a similar mechanism of action with amorolfine, an N-dodecyl (C12) residue was found to confer outstanding antifungal activity. nih.gov This suggests that a long alkyl chain is essential for optimal interaction with the lipophilic environment of the fungal cell membrane and the active site of the target enzymes.

Regarding the phenyl group, substitutions on this aromatic ring can also modulate antifungal activity. Research on fenpropimorph (B1672530) analogs has shown that the nature and position of substituents on the phenyl ring influence their toxicity against Saccharomyces cerevisiae. wikipedia.org In a study of N-phenyl maleimides, the presence of an aryl group on the nitrogen atom of the maleimide (B117702) ring was a significant factor for their reactivity. researchgate.net For some morpholine derivatives, the presence of a halogen group on an aromatic ring substituent was found to increase inhibitory activity against certain cell lines. nih.gov The introduction of a 4-tert-butyl group on the phenyl ring has been shown to be essential for the antifungal activity of some phenol (B47542) and aniline (B41778) derivatives. researchgate.net

The following table summarizes the effects of various substituents on the antifungal activity of amorolfine and its analogs:

Modification LocationSubstituentImpact on Antifungal Activity
N-Alkyl Chain Short alkyl chains (< C7)Detrimental to activity. nih.gov
N-dodecyl (C12)Outstanding antifungal activity observed in related compounds. nih.gov
Phenyl Ring 4-tert-butyl groupFound to be essential for activity in some related derivatives. researchgate.net
Halogen substitutionIncreased inhibitory activity in some morpholine derivatives. nih.gov
Piperidine Nitrogen (in related analogs) Benzyl or phenylethyl groupCan lead to high antifungal activity when combined with a long N-alkyl chain. nih.gov

Stereochemical Influence on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of many pharmaceutical compounds, and trans-amorolfine is no exception. The "trans" designation in its name refers to the relative stereochemistry of the two methyl groups on the morpholine ring. It is the trans-isomer that is the biologically active form of the drug. wikipedia.orgnih.gov

The spatial arrangement of atoms in a molecule can significantly affect its interaction with chiral biological targets such as enzymes and receptors. For many antifungal agents, including azole derivatives, specific stereoisomers have been shown to be more potent than others. researchgate.netresearchgate.net For instance, in a study of saperconazole metabolites, the four 2S isomers were generally found to be slightly more active than the four 2R isomers. researchgate.netresearchgate.net Similarly, for mefloquine (B1676156) analogs with antifungal properties, the erythro enantiomers displayed greater potency against Cryptococcus neoformans and Candida albicans compared to the threo enantiomers. nih.gov

This stereochemical dependence is often attributed to the specific three-dimensional fit required for optimal binding to the active site of the target enzyme. Even subtle changes in the spatial orientation of functional groups can lead to a significant loss of biological activity. researchgate.netnih.gov While detailed studies comparing the antifungal activity of all possible stereoisomers of amorolfine are not extensively reported in the public domain, the established use of the trans-isomer underscores the critical importance of its specific stereochemical configuration for effective inhibition of the ergosterol (B1671047) biosynthesis pathway.

Correlation of Structural Features with Ergosterol Pathway Inhibition

The antifungal activity of this compound and its analogs is directly linked to their ability to inhibit the enzymes Δ14-reductase and Δ8-Δ7-isomerase in the ergosterol biosynthesis pathway. nih.govasm.orgdrugbank.com Understanding how specific structural features of these molecules correlate with their inhibitory potential is crucial for the rational design of more effective antifungal agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Target Binding

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. kpi.uanih.gov These models can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are important for activity.

While specific 3D-QSAR studies exclusively focused on this compound analogs are not widely published, QSAR studies on related morpholine-containing compounds have provided valuable insights. For instance, a QSAR study on imidazole- and morpholine-based lysosomotropic detergents with antifungal activity was conducted using a large dataset of compounds. kpi.ua Such studies typically involve the calculation of various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) and correlating them with the observed antifungal activity using statistical methods. nih.govshd-pub.org.rs

For morpholine antifungals like fenpropimorph, a non-linear relationship between hydrophobicity and toxicity has been observed, suggesting that lipophilicity is a key factor influencing their activity. wikipedia.org 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a more detailed understanding by creating 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity. nih.govshd-pub.org.rsneovarsity.org These models are instrumental in guiding the lead optimization process for developing new antifungal agents. neovarsity.org

Molecular Docking and Computational Studies of Enzyme-Ligand Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. nih.gov These studies provide detailed information about the binding mode, binding affinity, and the specific interactions between the ligand and the amino acid residues in the active site of the enzyme.

Molecular docking studies have been performed to elucidate the interaction of amorolfine with its target enzymes, Δ14-reductase (ERG24) and Δ8-Δ7-isomerase (ERG2). nih.gov One such in silico study investigated the binding of amorolfine to these enzymes from Candida albicans. The results indicated that amorolfine binds to the active site of both enzymes, with calculated binding affinities (ΔG) that suggest a strong interaction. For instance, the binding affinity of amorolfine for ERG2 was calculated to be -10.99 kcal/mol, and for ERG24, it was -5.25 kcal/mol. nih.gov

These docking studies reveal the specific amino acid residues that are involved in the binding of amorolfine. For example, in the active site of ERG2, amorolfine was predicted to form π-sigma interactions with TYR B:103. nih.gov The protonated morpholine ring is believed to play a key role in the binding by mimicking the carbocationic transition state of the natural substrate. The long alkyl chain and the substituted phenyl group likely engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket, further stabilizing the enzyme-ligand complex.

The insights gained from these computational studies are invaluable for understanding the mechanism of action of this compound at a molecular level and for designing new analogs with improved binding affinity and, consequently, enhanced antifungal potency.

Discovery and Evaluation of Novel Morpholine-Derived Antifungals

Synthesis and Characterization of New Derivatives and Analogues

The quest for more potent and systemically active morpholine-based antifungals has led to the synthesis of various new derivatives. A notable strategy involves the incorporation of a silicon atom, leading to "sila-analogues". nih.govresearchgate.net The synthesis of these compounds often involves multi-step reactions starting from commercially available materials. researchgate.netresearchgate.net For instance, the synthesis of sila-amines can be achieved through the reduction of a corresponding amide using reagents like lithium aluminum hydride (LAH). researchgate.net

Another approach has been the synthesis of 4-aminopiperidines, inspired by the morpholine and piperidine structures of existing antifungals. nih.govdntb.gov.ua These compounds have been synthesized and characterized, with their chemical structures confirmed using techniques such as 1H NMR, 13C NMR, and mass spectrometry. researchgate.nettandfonline.comresearchgate.net For example, the synthesis of (E)-1-(4-Morpholinophenyl)-3-phenyl-prop-2-en-1-one has been detailed, with its structure confirmed by IR and NMR spectroscopy. tandfonline.com Similarly, the synthesis of novel thiazol-2(3H)-imine derivatives incorporating a morpholine moiety has been reported, with their structures elucidated by 1H NMR, 13C NMR, and HRMS spectral analyses. acs.org The synthesis of these new chemical entities is often a multi-step process, starting with commercially available reagents. researchgate.net

Researchers have also explored the synthesis of fluorinated morpholine-containing benzamide (B126) derivatives. researchgate.net These compounds were synthesized by reacting 2-fluoro-4-morpholinobenzenamine with various substituted benzoyl chlorides. researchgate.net The resulting products were characterized by IR, 1H NMR, mass spectrometry, and elemental analysis. researchgate.net The development of novel pyrazoline derivatives has also been a focus, with their structures confirmed through IR, 1H-NMR, 13C-NMR, and mass spectrometry. nih.gov

Comparative Antifungal Spectrum and Potency of Analogues

The newly synthesized analogues of this compound have been evaluated for their antifungal activity against a range of clinically relevant fungal pathogens, including various species of Candida, Aspergillus, and Cryptococcus neoformans. nih.govnih.gov The potency of these compounds is often determined by measuring their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). nih.govnih.gov

Silicon-containing analogues, in particular, have shown promising results. nih.gov A study evaluating 15 sila-analogues found that twelve of them exhibited potent antifungal activity. nih.govresearchgate.net One sila-analogue of fenpropimorph, compound 24 , was found to be more effective than fenpropimorph, fenpropidin (B1672529), and amorolfine against several human fungal pathogens. nih.govresearchgate.net The data suggests that incorporating silicon into the aromatic ring may be more effective than incorporating it into the heterocycle. nih.gov

CompoundOrganismMIC (µg/mL)MFC (µg/mL)
Sila-analogue 24 Candida albicans1.953.9
Candida glabrata0.971.95
Candida tropicalis0.971.95
Cryptococcus neoformans0.480.97
Aspergillus niger1.953.9
Amorolfine Candida albicans3.97.8
Candida glabrata3.97.8
Candida tropicalis3.97.8
Cryptococcus neoformans1.953.9
Aspergillus niger3.97.8

Data sourced from a study on silicon-incorporated morpholine antifungals. nih.gov

Similarly, certain 4-aminopiperidine (B84694) derivatives have demonstrated significant antifungal activity. Two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, were identified as promising candidates due to their in vitro activity against Candida and Aspergillus species. dntb.gov.ua Some of the synthesized fluorinated morpholine-containing benzamide derivatives also showed potent antifungal activity when compared to standard drugs. researchgate.net

Novel thiazol-2(3H)-imine derivatives have also been tested, with compounds 2d and 2e showing activity against Candida albicans and Candida parapsilosis. acs.org Notably, compound 2e had an MIC50 of 1.23 µg/mL against C. parapsilosis, which is comparable to ketoconazole. acs.org

CompoundOrganismMIC Range (µg/mL)
Amorolfine Aspergillus spp.0.25–2
Candida spp.0.5–>64
Compound 2b Aspergillus spp.0.25–1
Candida spp.1–4
Compound 3b Aspergillus spp.0.25–1
Candida spp.1–8

Data represents MIC90 for Aspergillus isolates and MIC80 for Candida isolates. nih.gov

Exploration of Multi-Targeting Analogues

The primary mechanism of action for amorolfine and its analogues is the dual inhibition of sterol C14-reductase (Erg24) and sterol C8-isomerase (Erg2) in the ergosterol biosynthesis pathway. nih.govnih.govmdpi.com This disruption leads to the accumulation of ignosterol (B1194617) and depletion of ergosterol in the fungal cell membrane. researchgate.netnih.gov The mode of action for the novel sila-analogues was found to be similar, with the accumulation of intermediates like ignosterol and lichesterol (B1675288) confirming the inhibition of both sterol reductase and isomerase. nih.govresearchgate.net For amorolfine, a stronger effect on the isomerase enzyme was indicated by a greater accumulation of lichesterol compared to ignosterol. researchgate.net In contrast, for sila-analogue 24 , the major effect at higher concentrations was on sterol reductase, leading to a significant accumulation of ignosterol. researchgate.net

The development of antifungal agents that can act on multiple targets is a key strategy to enhance efficacy and combat drug resistance. mdpi.com For instance, combining agents that target different steps in the same pathway, or different cellular processes altogether, can lead to synergistic effects. mdpi.com While the morpholine class inherently possesses a dual-target mechanism, further exploration into analogues that might inhibit other fungal-specific enzymes or processes is an active area of research. For example, some novel piperazine (B1678402) analogues containing an imidazole (B134444) moiety have shown better antibacterial and antifungal activity than those with a triazole moiety. japsonline.com The exploration of multi-targeting analogues continues to be a promising avenue in the search for new and improved antifungal therapies.

Mechanisms of Antifungal Resistance at the Molecular Level

Intrinsic and Acquired Resistance Pathways

Intrinsic and acquired resistance pathways are the primary ways fungi develop the ability to withstand antifungal treatments. Intrinsic resistance is a natural, inherited trait, while acquired resistance develops through genetic changes in a fungal population, often driven by the selective pressure of an antifungal drug. oup.com

The primary mechanism of action for trans-amorolfine is the inhibition of two specific enzymes in the ergosterol (B1671047) biosynthetic pathway: C-14 sterol reductase (encoded by the ERG24 gene) and C-8 sterol isomerase (encoded by the ERG2 gene). nih.govmdpi.comnih.gov Ergosterol is a vital component of the fungal cell membrane, and its disruption compromises membrane integrity and function. nih.gov

Resistance to ergosterol biosynthesis inhibitors frequently arises from alterations in the genes encoding their target enzymes. For instance, resistance to allylamine (B125299) antifungals like terbinafine (B446), which targets squalene (B77637) epoxidase, has been linked to point mutations in the corresponding ERG1 gene. nih.govresearchgate.netasm.org Similarly, resistance to azole antifungals is commonly associated with point mutations in or overexpression of the ERG11 gene, which encodes their target, lanosterol (B1674476) 14α-demethylase. mdpi.comoup.comoup.com

While the principle is well-established, specific reports of point mutations in ERG24 or ERG2 that confer resistance to this compound are not as extensively documented in clinical isolates as for other antifungal classes. However, given the established resistance patterns for other ergosterol synthesis inhibitors, it is a primary suspected mechanism.

Another genetic mechanism for developing resistance is gene amplification, where the copy number of the target gene increases. mdpi.com This leads to the overproduction of the target enzyme, requiring a higher concentration of the drug to achieve an inhibitory effect. While this has been observed for azole resistance with the amplification of the ERG11 gene, its specific role in this compound resistance requires further investigation. mdpi.com

Fungi have sophisticated systems to respond and adapt to cellular stress, including the stress induced by antifungal drugs. Exposure to a drug can trigger broad transcriptional responses that help the fungus survive.

One key adaptive mechanism is the formation of biofilms, which are complex, structured communities of fungal cells encased in a self-produced extracellular matrix. ijdvl.com This matrix can act as a physical barrier, preventing the drug from reaching the fungal cells within the biofilm. ijdvl.com

Furthermore, the inhibition of the ergosterol pathway by this compound can itself trigger a stress response. Research in Neurospora crassa has shown that the genetic deletion of erg2, one of the target genes of amorolfine (B1665469), leads to the increased expression of the gene cdr4, which codes for an efflux pump. frontiersin.org This suggests a direct link between the disruption of ergosterol biosynthesis and the activation of transcriptional stress responses that can contribute to drug resistance, even in the absence of the drug itself. frontiersin.org

Drug Efflux Mechanisms

A major strategy used by fungi to resist antifungal agents is the active transport of the drug out of the cell, a process known as drug efflux. reviberoammicol.com This is mediated by transporter proteins located in the cell membrane. By pumping the drug out, the fungus maintains a low intracellular drug concentration, preventing the drug from reaching its target. Fungi utilize two main superfamilies of transporter proteins for this purpose: the ATP-Binding Cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. imrpress.comresearchgate.net

ATP-Binding Cassette (ABC) transporters are active pumps that use the energy from ATP hydrolysis to expel a wide variety of substances from the cytoplasm. oup.comnih.gov In pathogenic fungi like Candida albicans, the ABC transporters Cdr1p and Cdr2p are major contributors to multidrug resistance. nih.govnih.gov

The Cdr1p transporter has been explicitly shown to recognize and export this compound. oup.comreviberoammicol.com Studies have demonstrated that deleting the CDR1 gene in C. albicans results in a strain that is hypersusceptible to this compound, confirming the transporter's role in resistance. oup.comasm.org The coordinated upregulation of both CDR1 and CDR2 can be induced by exposure to various chemicals, including this compound itself. nih.gov

Table 1: Key ABC Transporters Implicated in Antifungal Resistance

TransporterOrganismSubstrates IncludingReference
Cdr1p Candida albicansAzoles, Terbinafine, This compound , Fluphenazine nih.govoup.comreviberoammicol.comasm.org
Cdr2p Candida albicansAzoles, Terbinafine, This compound nih.govasm.org
CkAbc1p Candida kruseiAzoles nih.gov

The Major Facilitator Superfamily (MFS) represents another class of transporters involved in drug efflux. oup.com Unlike ABC transporters, MFS pumps typically use the proton motive force across the cell membrane as their energy source. nih.gov

In C. albicans, a prominent MFS transporter is Mdr1p (also known as Benr). reviberoammicol.com Overexpression of the MDR1 gene is a known mechanism of resistance, particularly to the azole antifungal fluconazole (B54011). asm.org However, evidence suggests that Mdr1p has a limited role, if any, in resistance to this compound. reviberoammicol.com Studies have indicated that this compound is not a substrate for Mdr1p. reviberoammicol.com This is further supported by research on the related species Candida dubliniensis, where inactivating the MDR1 gene did not lead to increased susceptibility to this compound. capes.gov.br

Table 2: Key MFS Transporters and Their Role in Antifungal Resistance

TransporterOrganismSubstratesRole in this compound ResistanceReference
Mdr1p (Benr) Candida albicansFluconazoleNot a substrate reviberoammicol.com
CdMdr1p Candida dubliniensisAzolesInactivation does not increase susceptibility capes.gov.br
Flu1p Candida albicansAzoles, CycloheximideMinor role, if any oup.com

The expression of efflux pump genes is tightly controlled by a network of transcription factors. These regulatory proteins can bind to specific DNA sequences in the promoter regions of the transporter genes to either activate or repress their transcription.

The upregulation of the ABC transporter genes CDR1 and CDR2 in C. albicans is largely controlled by the transcription factor Tac1p. oup.comasm.org Tac1p binds to a specific promoter element known as the Drug Responsive Element (DRE), which is found in both the CDR1 and CDR2 promoters. oup.comasm.org Gain-of-function mutations in the TAC1 gene can lead to a hyperactive Tac1p protein, resulting in the constitutive overexpression of these efflux pumps and, consequently, multidrug resistance. asm.org

The regulation of the MFS transporter gene MDR1 is controlled by a different set of transcription factors, including Mrr1, Upc2, and Cap1. nih.gov Mrr1 is a key activator, and gain-of-function mutations in its gene are a common cause of MDR1 overexpression in drug-resistant clinical isolates. nih.gov These distinct regulatory pathways for different efflux pumps allow the fungal cell to mount a tailored response to various chemical stresses.

Target Enzyme Alterations

Resistance to antifungal agents can emerge through modifications in the drug's primary fungal targets. For this compound, which disrupts the ergosterol biosynthesis pathway, alterations in the key enzymes it inhibits are significant mechanisms of resistance. These alterations typically involve genetic mutations that change the enzyme's structure, reducing drug binding affinity, or overexpression of the gene encoding the enzyme, which increases its concentration in the cell to a level that overwhelms the inhibitory effect of the drug.

Mutations and Overexpression of Δ14-Sterol Reductase

The enzyme Δ14-sterol reductase, encoded by the ERG24 gene, is a principal target of this compound. frontiersin.orgfrontiersin.org Inhibition of this enzyme leads to the accumulation of ignosterol (B1194617), an abnormal sterol, and the depletion of ergosterol, which is vital for fungal cell membrane integrity. frontiersin.orgfrontiersin.orgresearchgate.net Fungi can develop resistance by modifying this target.

Overexpression of the ERG24 gene has been shown to decrease the susceptibility of Candida albicans to morpholine (B109124) antifungals, including amorolfine. frontiersin.orgfrontiersin.orgnih.gov By producing more of the Δ14-sterol reductase enzyme, the fungus can maintain sufficient enzymatic activity for ergosterol synthesis even in the presence of the inhibitor. nih.gov This supports the view that Erg24p is a primary target for this class of drugs. frontiersin.orgfrontiersin.org Conversely, studies on C. albicans have demonstrated that mutants with a deleted ERG24 gene (erg24Δ/Δ) are hypersensitive to amorolfine, fenpropimorph (B1672530), and tridemorph, further confirming the enzyme's role as the key target. nih.gov

Strain/ConditionGene AlterationEffect on this compound SusceptibilityFungal SpeciesReference
Experimental StrainOverexpression of ERG24Reduced SusceptibilityCandida albicans nih.gov
Deletion MutantDeletion of ERG24 (erg24Δ/Δ)HypersensitivityCandida albicans nih.gov
Experimental StrainOverexpression of ERG24Resistance to Fenpropimorph (a morpholine)Saccharomyces cerevisiae nih.gov

Mutations and Overexpression of Δ7-Δ8 Isomerase

This compound also inhibits a second enzyme in the ergosterol pathway, Δ7-Δ8 isomerase, which is encoded by the ERG2 gene. researchgate.netpatsnap.comoup.com This enzyme catalyzes a later step in the pathway. While it is a target, its role in amorolfine resistance appears to be less critical than that of Δ14-sterol reductase.

Studies in Candida albicans have shown that overexpression of the ERG2 gene can reduce the fungus's sensitivity to morpholines. frontiersin.orgnih.gov However, the effect is not as pronounced as with ERG24 overexpression. Notably, a C. albicans strain with a deleted ERG2 gene showed increased susceptibility to the morpholine fenpropimorph but not specifically to amorolfine or tridemorph. mdpi.com This suggests that while Δ7-Δ8 isomerase is a target, its inhibition is not the primary mechanism of action for this compound, and therefore, alterations in this enzyme are a less common resistance strategy. nih.govmdpi.com

Compensatory Mutations in Ergosterol Biosynthesis Pathway

Fungi can acquire resistance by developing compensatory mutations in the ergosterol biosynthesis pathway that bypass the effect of the drug. patsnap.comresearchgate.net This mechanism does not necessarily involve the direct target of the antifungal agent but rather other enzymes in the same metabolic pathway.

A well-documented example of a compensatory mutation involves the ERG3 gene, which encodes the enzyme C-5 sterol desaturase. nih.gov When fungi are treated with azole antifungals, which block an earlier step in the pathway (lanosterol 14α-demethylase), toxic methylated sterols accumulate. The subsequent action of the ERG3 enzyme on these sterols can create even more toxic diol compounds. researchgate.netnih.gov A loss-of-function mutation in ERG3 prevents the formation of these toxic products, thus conferring resistance to azoles. nih.govasm.org This principle of circumventing the accumulation of toxic intermediates can also apply to resistance against other ergosterol synthesis inhibitors. nih.gov

Furthermore, mutations in other pathway genes, such as ERG4, have been linked to resistance to the morpholine fenpropimorph, indicating that various downstream mutations can potentially compensate for the drug-induced block. frontiersin.orgfrontiersin.org

Membrane Composition and Structural Modifications

The fungal cell membrane is the ultimate site of action for this compound, as the drug's primary effect is the disruption of ergosterol synthesis, a critical component of the membrane. Consequently, fungal resistance can arise from modifications to the membrane's lipid composition or through structural changes like biofilm formation, which limit drug access and efficacy.

Changes in Sterol and Phospholipid Content in Fungal Cell Membranes

The fungal plasma membrane is a dynamic structure composed primarily of glycerophospholipids, sphingolipids, and sterols, with ergosterol being the predominant sterol. mdpi.comresearchgate.net This composition determines the membrane's fluidity and the function of embedded proteins. researchgate.netresearchgate.net this compound treatment fundamentally alters this composition by depleting ergosterol and causing the accumulation of non-functional sterol intermediates, primarily ignosterol. researchgate.netresearchgate.net

This alteration in the sterol profile disrupts membrane integrity and function. researchgate.net Research on Candida albicans has quantified these changes, showing a significant decrease in ergosterol content and a corresponding increase in ignosterol and lichesterol (B1675288) upon treatment with amorolfine. researchgate.net Resistance can arise from the fungus adapting to these altered membrane conditions. Some resistant isolates have been found to have an increased amount of total non-esterified sterols, which in turn lowers the phospholipid-to-sterol ratio, potentially reducing membrane permeability to the drug. reviberoammicol.com

Table: Effect of this compound on the Sterol Profile of Candida albicans Data derived from a study on C. albicans ATCC 24433 treated with a high concentration of amorolfine.

SterolControl Cells (%)Amorolfine-Treated Cells (%)Function/RoleReference
Ergosterol91.145.09Primary functional sterol in fungal membranes researchgate.net
Ignosterol0.0011.11Aberrant sterol; accumulates when Δ14-reductase is inhibited researchgate.net
Lichesterol0.0032.13Aberrant sterol; accumulates when Δ7-Δ8 isomerase is inhibited researchgate.net

Impact of Biofilm Formation on Resistance Phenotypes

Biofilms are complex, structured communities of fungal cells encased in a self-produced extracellular matrix (ECM). researchgate.netbrieflands.com This mode of growth provides significant protection from antifungal agents and is a major cause of treatment failure. brieflands.commicrobialcell.com The resistance of biofilms is multifactorial.

The dense ECM, composed of polysaccharides (like β-1,3-glucan), proteins, and extracellular DNA, acts as a physical barrier, sequestering antifungal drugs and preventing them from reaching the fungal cells within the biofilm. researchgate.netbrieflands.comnih.gov Additionally, cells within a biofilm exhibit different metabolic states compared to their free-floating (planktonic) counterparts. The presence of metabolically dormant "persister cells" makes the biofilm population highly tolerant to antifungals. brieflands.com Biofilms are also associated with the increased expression of drug efflux pumps, which actively expel antifungal agents from the cell. microgendx.com

This compound has shown activity against the biofilms of some fungal species. In a study on preformed biofilms of Scedosporium apiospermum and Lomentospora prolificans, amorolfine was able to significantly reduce the biofilm's total biomass, the quantity of the extracellular matrix, and the metabolic viability of the cells. researchgate.net This indicates that while biofilms confer a high degree of resistance, they are not completely impenetrable to this compound.

Table: Effect of this compound on Preformed Fungal Biofilms Results indicate the percentage of reduction at the highest tested concentration.

Fungal SpeciesBiofilm ComponentEffect of this compoundReference
Scedosporium apiospermumBiomass>50% Reduction researchgate.net
Extracellular Matrix>50% Reduction researchgate.net
Viability (XTT Assay)>75% Reduction researchgate.net
Lomentospora prolificansBiomass>50% Reduction researchgate.net
Extracellular Matrix>50% Reduction researchgate.net
Viability (XTT Assay)>75% Reduction researchgate.net

Strategies to Overcome Resistance

Addressing the challenge of resistance to this compound involves a two-pronged approach: the creation of new antifungal molecules that can circumvent established resistance mechanisms and the synergistic use of this compound with other compounds to enhance its efficacy against resistant strains.

Development of Novel Agents to Bypass Resistance Mechanisms

A primary mechanism of resistance to this compound involves alterations in its target enzymes, sterol Δ14-reductase (ERG24) and sterol Δ8-Δ7 isomerase (ERG2), which are critical components of the ergosterol biosynthesis pathway. odermatol.commdpi.comoup.com Mutations in the genes encoding these enzymes can reduce the binding affinity of this compound, thereby diminishing its antifungal activity. Another significant resistance mechanism is the increased efflux of the drug from the fungal cell, mediated by ATP-binding cassette (ABC) transporters such as Cdr1p and Cdr2p. oup.comimrpress.com

To counter these resistance strategies, research has focused on the development of novel agents with modified chemical structures. One promising avenue is the synthesis of sila-analogues of morpholines. By incorporating silicon into the chemical structure of known morpholine antifungals like fenpropimorph and amorolfine, researchers have created a series of sila-analogues. nih.gov

Research Findings on Sila-Analogues:

In a notable study, 15 sila-analogues of morpholine antifungals were synthesized and evaluated for their biological activity. nih.gov The findings revealed that:

Twelve of the sila-analogues demonstrated potent antifungal activity against a range of human fungal pathogens, including Candida albicans, Candida glabrata, Candida tropicalis, Cryptococcus neoformans, and Aspergillus niger. nih.gov

One particular sila-analogue of fenpropimorph, compound 24 , exhibited superior fungicidal potential compared to its parent compound, as well as to fenpropidin (B1672529) and this compound. nih.gov

The mode of action of these sila-analogues was confirmed to be consistent with that of the original morpholines, involving the inhibition of sterol reductase and sterol isomerase enzymes in the ergosterol biosynthesis pathway. nih.gov

The enhanced potency of these sila-analogues suggests they may be more effective against fungal strains that have developed a degree of resistance to conventional morpholines. The modification of the chemical structure appears to improve the compound's interaction with the target enzymes, potentially overcoming the effects of resistance-conferring mutations.

Another innovative approach to bypass resistance mechanisms, particularly those involving drug efflux, is the use of nanotechnology for drug delivery. mdpi.com Liposomes and dendrimers, for instance, can encapsulate antifungal drugs and fuse directly with the fungal cell membrane. mdpi.com This method facilitates a high concentration of the drug to be released directly into the cytoplasm, effectively bypassing the efflux pumps that would otherwise expel the antifungal agent. mdpi.com

Exploration of Combination Strategies with Resistance Modulators in vitro

Combining this compound with other antifungal agents or with compounds that can modulate resistance mechanisms is a well-explored strategy to enhance its efficacy and overcome resistance. In vitro studies have provided valuable data on the synergistic, additive, or indifferent effects of such combinations. The Fractional Inhibitory Concentration (FIC) index is a common metric used to quantify these interactions, where a value of ≤ 0.5 typically indicates synergy, > 0.5 to ≤ 4.0 indicates an additive or indifferent effect, and > 4.0 indicates antagonism.

Combination with Other Antifungal Agents:

Extensive in vitro testing has been conducted on the combination of this compound with other established antifungal drugs, particularly against dermatophytes like Trichophyton rubrum and Trichophyton interdigitale.

Combination Fungal Species Interaction Synergistic/Additive Rate Reference
This compound + Itraconazole (B105839)DermatophytesSynergistic/AdditiveSynergistic in 50% of strains mdpi.com
This compound + ItraconazoleT. rubrum, T. interdigitaleSynergisticSynergistic in 32% of strains mdpi.com
This compound + TerbinafineDermatophytesSynergistic/AdditiveSynergistic in 29% of strains mdpi.com
This compound + TerbinafineT. rubrum, T. interdigitale, S. brevicaulisAdditive/SynergisticSynergy detected in S. brevicaulis scielo.br
This compound + AzolesTrichophyton spp.Synergistic100% synergistic interaction mdpi.com

These studies consistently show that combining this compound with azoles like itraconazole often results in a synergistic interaction. mdpi.commdpi.com The combination with terbinafine also shows favorable interactions, which are often additive but can be synergistic against certain species. mdpi.comscielo.br The rationale behind this enhanced effect lies in the targeting of multiple steps in the ergosterol biosynthesis pathway.

Combination with Resistance Modulators:

Beyond conventional antifungals, research has explored the combination of this compound with compounds that can modulate specific resistance mechanisms.

Calcineurin Inhibitors: One study investigated the in vitro interaction between this compound and the calcineurin inhibitor tacrolimus (B1663567) against 28 clinical dermatophyte isolates. mdpi.com The results indicated that a synergistic interaction was more frequently observed when antifungal agents were combined with tacrolimus. mdpi.com Calcineurin is a protein phosphatase that plays a role in stress response pathways in fungi, and its inhibition can render the fungus more susceptible to antifungal drugs.

Efflux Pump Inhibitors: The overexpression of ABC transporters is a key mechanism of resistance against this compound. oup.comimrpress.com While specific in vitro studies combining this compound with known efflux pump inhibitors are not extensively detailed in the reviewed literature, this remains a logical and promising strategy. Compounds that inhibit these pumps could restore the intracellular concentration of this compound to effective levels. Verapamil is an example of an efflux pump inhibitor that has been studied in the context of antifungal resistance, though not specifically in combination with this compound in the available search results.

Advanced Formulation Science and Delivery Enhancement Research

Novel Drug Delivery Systems for Enhanced Permeation

To overcome the challenges of nail plate permeability, researchers have investigated various novel drug delivery systems. These systems aim to increase the bioavailability of trans-Amorolfine at the site of infection.

Nanoparticle-based systems have emerged as a promising approach to improve the transungual delivery of this compound. These carriers can enhance drug solubility, protect the drug from degradation, and facilitate its penetration into the dense keratin (B1170402) network of the nail.

Solid Lipid Nanoparticles (SLNs) have been successfully utilized to incorporate this compound hydrochloride. nih.gov In one study, SLNs were prepared using a micro-emulsion cold dilution method with monostearin (B1671896) and stearic acid as solid lipids. nih.gov The use of sodium tauroglycholate as a biosurfactant with stearic acid resulted in a higher drug encapsulation efficiency of 71.73% and a drug loading efficiency of 13.03%. nih.gov These this compound-loaded SLNs demonstrated a 1.63-fold improvement in permeation compared to conventional formulations. nih.gov Transmission electron microscopy confirmed the spherical shape of the SLNs without aggregation. nih.gov

Nanostructured Lipid Carriers (NLCs), which are composed of a blend of solid and liquid lipids, have also been explored for the delivery of this compound. NLCs offer advantages such as high drug loading capacity and improved stability. nih.gov Research into voriconazole-loaded NLCs for delivery into deeper regions of the nail plate has shown promise, suggesting a potential for similar success with this compound. nih.govdntb.gov.ua

The development of nanocapsules, which consist of a polymeric shell surrounding a liquid or solid core, also presents a viable strategy for enhancing the delivery of antifungal drugs for onychomycosis. nih.gov

Table 1: Characteristics of this compound Loaded Solid Lipid Nanoparticles
ParameterValueReference
Drug Encapsulation Efficiency71.73% nih.gov
Drug Loading Efficiency13.03% nih.gov
Permeation Improvement1.63-fold nih.gov
Particle Size (with Stearic Acid and STG)406 nm nih.gov

Microemulsions are thermodynamically stable, transparent, and low-viscosity systems of oil, water, and surfactant. They have been investigated as potential carriers for enhanced transungual drug delivery due to their ability to increase drug solubilization and permeation across biological membranes. While specific research on this compound-loaded microemulsions is an area of ongoing investigation, the potential of these systems for treating onychomycosis has been recognized. nih.gov The small droplet size of microemulsions can facilitate deeper penetration into the nail plate, thereby improving the delivery of the antifungal agent to the site of infection.

Polymeric films and advanced nail lacquers are the most common topical delivery systems for this compound. termedia.pl Research in this area focuses on optimizing the formulation to enhance drug release and penetration. The choice of film-forming polymer has a significant impact on the accumulation of this compound. lsmu.lt

Studies have shown that polymeric nail lacquers formulated with Eudragit E100 can serve as a suitable delivery system for this compound hydrochloride. nih.govresearchgate.net The incorporation of plasticizers and the type of polymer can influence the physical properties of the lacquer, such as drying time and water resistance, as well as the release kinetics of the drug. lsmuni.lt For instance, an optimized hydrophobic nail lacquer containing 5% this compound HCl, 96% ethanol (B145695), Transcutol CG, and Avalure UR 450 polymer demonstrated a high amount of drug release. lsmuni.lt Another formulation with Transcutol P as a plasticizer showed the highest accumulated amount of this compound HCl in the nail during ex vivo permeation tests. lsmuni.lt

Table 2: Impact of Formulation on this compound Delivery
Formulation ComponentEffectReference
Eudragit E100 PolymerSuitable film-former for this compound HCl lacquers. nih.govresearchgate.net
Transcutol CG (in hydrophobic lacquer)Associated with a high amount of drug release (56.2%). lsmuni.lt
Transcutol P (in hydrophobic lacquer)Resulted in the highest accumulated amount of drug in the nail (26.25%). lsmuni.lt

Chemical Permeation Enhancers

Chemical permeation enhancers are compounds that temporarily and reversibly alter the barrier properties of the nail plate, thereby facilitating the penetration of drugs.

Agents that promote nail hydration and swelling can increase the porosity of the nail plate, leading to enhanced drug diffusion. nih.gov Urea (B33335) is a well-known keratolytic and hydrating agent that has been evaluated for its ability to enhance the transungual delivery of this compound. nih.govnih.gov

Incorporating urea into this compound nail lacquer formulations has been shown to increase the accumulation of the antifungal agent in the nail layers by up to 57%. nih.govresearchgate.netnih.gov Urea functions by denaturing keratin and increasing the water content of the nail plate, which softens the structure and facilitates drug penetration. nih.govmdpi.com However, it has also been noted that the addition of urea to some lacquer formulations can decrease the release of the drug, possibly due to interactions between the drug, polymer, and the enhancer. nih.gov Studies comparing this compound 5% nail lacquer to a combination of citric acid and urea showed that the this compound lacquer had potent antifungal activity, while the acid-based device with urea showed no zone of inhibition in an in vitro nail penetration assay. nih.gov

Keratolytic agents that can disrupt the structure of keratin are effective in enhancing drug permeation through the nail. Thioglycolic acid, a compound containing a sulfhydryl group, has been shown to be a potent enhancer for this compound delivery. nih.gov It works by cleaving the disulfide bonds in the keratin matrix, which increases the porosity of the nail plate. mdpi.com

The inclusion of thioglycolic acid in this compound nail lacquer formulations has been found to increase the accumulation of the drug in the nail layers by up to 100%. nih.govresearchgate.netnih.gov Furthermore, the permeation of this compound hydrochloride through the nail was observed to increase twofold when a thioglycolic acid-containing formulation was applied. nih.govmdpi.com

Lactic acid is another keratolytic agent that has been investigated. A topical formulation containing propylene (B89431) glycol, lactic acid, and urea has been shown to be effective in treating distal subungual onychomycosis, suggesting the potential of lactic acid as a permeation enhancer. nih.gov

Table 3: Effect of Chemical Permeation Enhancers on this compound Accumulation
EnhancerMechanism of ActionIncrease in Drug AccumulationReference
UreaPromotes nail hydration and swelling; denatures keratin.Up to 57% nih.govresearchgate.netnih.gov
Thioglycolic AcidDisrupts disulfide bonds in keratin, increasing porosity.Up to 100% nih.govresearchgate.netnih.gov

Mechanistic Understanding of Chemical Enhancer Interactions with Nail Matrix

The dense, keratinous structure of the nail plate presents a formidable barrier to the topical delivery of therapeutic agents like this compound. Chemical enhancers are pivotal in overcoming this barrier by interacting with the nail matrix to increase its permeability. The mechanisms of these interactions are multifaceted, primarily involving disruption of the keratin structure, hydration, and alteration of the nail plate's physical properties.

Keratin Disruption: The structural integrity of the nail is largely maintained by an extensive network of disulfide bonds within the keratin fibrils. Sulfhydryl-containing compounds, such as thioglycolic acid and its derivatives, function by cleaving these disulfide bonds. This action reduces the cross-link density of the keratin network, leading to a more porous and permeable nail structure that facilitates the diffusion of this compound. Research has demonstrated that the incorporation of thioglycolic acid into an amorolfine (B1665469) hydrochloride lacquer formulation can increase the accumulation of the antifungal agent in nail layers by as much as 100%. Current time information in Knox County, US.jocpr.comdocumentsdelivered.com

Hydration and Keratolysis: Keratolytic agents, notably urea, enhance nail permeability through a different primary mechanism. Urea promotes intense hydration of the nail plate, causing it to swell. This swelling action expands the spaces between keratin filaments, thereby creating larger pores for drug diffusion. Current time information in Knox County, US. Additionally, at higher concentrations, urea can denature keratin, further softening the nail plate and reducing its barrier function. Current time information in Knox County, US. Studies have shown that including urea in amorolfine formulations significantly increases drug accumulation within the nail, with reported increases of up to 57%. Current time information in Knox County, US.jocpr.comdocumentsdelivered.com The combination of urea and a sulfhydryl agent, such as thioglycolic acid, has been found to be particularly effective, suggesting a synergistic effect on enhancing the transungual delivery of amorolfine. lsmu.lt

Enzymatic Degradation: A more targeted approach involves the use of keratinolytic enzymes. Enzymes like keratinase can hydrolyze the keratin matrix of the nail plate. This enzymatic action specifically targets the intercellular matrix that binds the corneocytes, causing them to separate and lift from the nail surface. This corrosion and weakening of the nail's structural proteins can significantly enhance the permeation of topically applied drugs. lsmu.lt

The following table summarizes the mechanisms of action and reported efficacy of various chemical enhancers in facilitating the delivery of amorolfine.

Enhancer ClassExample(s)Mechanism of ActionReported Enhancement of Amorolfine Delivery
Sulfhydryl Compounds Thioglycolic acidCleavage of disulfide bonds in keratin, increasing porosity.Up to 100% increase in accumulation in nail layers. Current time information in Knox County, US.jocpr.comdocumentsdelivered.com
Keratolytic Agents UreaInduces nail plate hydration and swelling; denatures keratin at higher concentrations.Up to 57% increase in accumulation in nail layers. Current time information in Knox County, US.jocpr.comdocumentsdelivered.com
Enzymes KeratinaseHydrolyzes nail keratins, acting on the intercellular matrix and corneocyte surfaces.Demonstrated to enhance drug permeation through hoof membranes (a nail model). lsmu.lt

Physical Enhancement Methods

In addition to chemical enhancers, various physical methods have been investigated to transiently disrupt the nail barrier and augment the transungual delivery of this compound. These techniques utilize energy to create pathways for drug penetration.

Application of Ultrasound Technology for Enhanced Transungual Delivery

Ultrasound, particularly low-frequency ultrasound (sonophoresis), has emerged as a promising physical enhancement technique. It is believed to enhance drug delivery through a combination of thermal and non-thermal (mechanical) effects. The mechanical effects, such as cavitation (the formation and collapse of microscopic bubbles) and acoustic streaming, are thought to be the primary drivers for enhanced nail permeability. These phenomena can disrupt the dense keratin structure and increase the porosity of the nail plate.

Studies have shown that the application of ultrasound can significantly increase the accumulation and penetration rates of amorolfine. lsmu.lt The combination of ultrasound with chemical enhancers has demonstrated a synergistic effect, leading to more efficient transungual delivery than either method alone. lsmu.lt For instance, one study on porcine nails, a common model for human nails, found that applying ultrasound at frequencies of 600 and 800 kHz led to a significant increase in the delivery of a hydrophilic dye into the nail by up to 95% compared to controls.

Laser-Assisted Delivery Systems (e.g., Fractional CO2 Laser)

Laser technology, specifically ablative fractional lasers like the CO2 laser, offers a precise method for creating micropores or channels through the nail plate. This technique, known as laser-assisted drug delivery, effectively bypasses the primary barrier function of the dorsal nail layer. The laser creates an array of microthermal ablation zones, which serve as direct conduits for the drug to penetrate deeper into the nail plate and reach the nail bed. mdpi.comnih.gov

Research has confirmed that pretreatment of the nail with a fractional CO2 laser can substantially improve the delivery of antifungal agents. A key study demonstrated that the permeation of amorolfine hydrochloride through the nail doubled when a thioglycolic acid-containing formulation was applied after the nail was pretreated with a fractional CO2 laser. Current time information in Knox County, US.jocpr.comdocumentsdelivered.com The laser-induced microchannels increase the contact area between the topical formulation and the nail, thereby enhancing drug penetration. nih.gov

Iontophoresis and Other Electro-Physical Techniques

Iontophoresis utilizes a low-level electrical current to facilitate the transport of charged molecules across biological membranes, including the nail plate. jocpr.com The application of an electric field can significantly enhance the diffusion of ionized drug molecules, such as amorolfine hydrochloride, through the hydrated keratin network of the nail. This electromotive force provides an additional driving force for drug transport, leading to a substantial increase in drug flux compared to passive diffusion. jocpr.com

While direct studies on the iontophoretic delivery of amorolfine are limited, research on other antifungal agents has demonstrated the potential of this technique. For example, constant voltage iontophoresis has been shown to be effective for the transungual delivery of efinaconazole. The principle is readily applicable to other charged drug molecules, suggesting its potential for enhancing this compound delivery.

Optimization of Physical Enhancement Parameters (e.g., Frequency, Duration, Intensity)

The efficacy of physical enhancement methods is highly dependent on the careful optimization of their operational parameters.

For ultrasound technology , key parameters include frequency, intensity, duration of application, and duty cycle (continuous vs. pulsed). Lower frequencies (e.g., 20-100 kHz) are generally considered more effective for drug delivery than higher diagnostic frequencies. A study using porcine nails investigated frequencies between 400 and 1000 kHz at an intensity of 1 W/cm² for a 5-minute duration, finding that 600 and 800 kHz were most effective. The optimization of these parameters is crucial to maximize nail permeability while ensuring the safety of the surrounding tissues.

In laser-assisted delivery , the critical parameters are the laser's wavelength, pulse energy (fluence), pulse duration, and the density of the microthermal zones. For fractional CO2 lasers, studies have explored a range of pulse energies, from 20 mJ to 110 mJ, with varying spot densities. mdpi.com The goal is to create channels deep enough to facilitate drug delivery without causing significant damage to the nail matrix or underlying nail bed. The optimal parameters will likely depend on the specific nail characteristics, such as thickness.

For iontophoresis , the primary parameters to be optimized are the current density (or voltage), duration of application, and the formulation's pH and ionic strength. Studies on other antifungals have used voltages ranging from 6V to 12V and current densities around 0.5 mA/cm². The selection between constant voltage and constant current approaches is also a key consideration, with constant voltage iontophoresis potentially offering better patient tolerability due to the high electrical resistance of the nail plate.

The following table provides examples of parameters investigated for various physical enhancement techniques.

Physical MethodInvestigated ParametersExample Values from Research (on various drugs/models)
Ultrasound Frequency, Intensity, DurationFrequency: 400, 600, 800, 1000 kHz Intensity: 1 W/cm² Duration: 5 minutes
Fractional CO2 Laser Pulse Energy, Spot Density, Pulse DurationPulse Energy: 20-50 mJ; 110 mJ Spot Density: 256 spots/cm² Pulse Duration: 0.1 ms
Iontophoresis Voltage, Current Density, DurationVoltage: 6V, 10.5V, 12V Current Density: 0.5 mA/cm² Duration: 1-6 hours

Biopharmaceutical Assessment of Advanced Formulations

The evaluation of advanced formulations of this compound relies on a range of biopharmaceutical assessment methods designed to quantify drug release, permeation, and retention within the nail. These assessments are critical for establishing the efficacy of new delivery systems.

In Vitro Release Testing: This is a fundamental assessment to characterize the rate and extent of drug release from a formulation, such as a nail lacquer. Modified Franz diffusion cells are often employed for this purpose. The formulation is applied to a membrane, and the amount of drug released into a receptor medium over time is measured. Studies on amorolfine lacquers have evaluated how factors like the type and concentration of the film-forming polymer (e.g., Eudragit E100) and the inclusion of enhancers affect the release profile. Current time information in Knox County, US.lsmu.lt For example, increasing the quantity of Eudragit E100 polymer from 5% to 20% in a formulation was shown to increase the release of amorolfine hydrochloride. nih.gov

Ex Vivo Permeation and Penetration Studies: These studies provide a more realistic assessment of a formulation's ability to deliver the drug into and through the nail plate. Human nail clippings are the gold standard for these experiments, although animal models like bovine or porcine hooves are also used as surrogates. lsmu.ltnih.gov In these setups, the nail clipping is mounted in a diffusion cell, separating the donor compartment (where the formulation is applied) from the receptor compartment (mimicking the nail bed). The amount of drug that permeates through the nail into the receptor fluid is quantified over time. Additionally, at the end of the experiment, the nail itself can be analyzed to determine the amount of drug retained within the different layers of the nail plate.

An ex vivo study comparing the penetration of amorolfine 5% nail lacquer with other topical antifungals in human cadaver toenails found that only amorolfine penetrated the nail at sufficient concentrations to inhibit the growth of Trichophyton rubrum at various depths. This highlights the importance of such assessments in determining bio-efficacy.

Bio-imaging Techniques: Advanced imaging techniques can provide qualitative and quantitative information about drug distribution within the nail. Techniques such as confocal laser scanning microscopy can be used with fluorescently-labeled compounds to visualize the depth and uniformity of penetration into the nail structure, particularly when enhancement techniques like fractional lasers are used.

In Vitro Release and Dissolution Studies from Formulated Systems

The in vitro release characteristics of this compound from various formulated systems, particularly nail lacquers, are a critical determinant of its potential therapeutic efficacy. Studies focus on how different formulation components influence the rate and extent of drug release.

Research into experimental nail lacquers has demonstrated the significant impact of film-forming polymers and penetration enhancers on the dissolution of amorolfine hydrochloride. In one study, polymeric nail lacquers developed with Eudragit E100 showed that increasing the polymer concentration from 5% to 20% enhanced the release of amorolfine hydrochloride from the lacquer film by up to 20% over a four-hour period, achieving a total release of 76.3% of the available drug. nih.gov The incorporation of different penetration enhancers also modified the release profiles. nih.gov However, the quantity of the film-forming polymer in certain lacquer films did not always significantly affect the release profiles. researchgate.net

Further investigations have compared the cumulative release of newly developed lacquers against existing marketed formulations. One study found that a developed nail lacquer demonstrated an in vitro cumulative drug release of approximately 81.5%, compared to 75% for a comparator marketed product. nih.gov The choice between hydrophobic and hydrophilic polymer bases also dictates release kinetics. An optimized hydrophobic nail lacquer, containing the polymer Avalure UR 450, showed a maximum release of 56.2% of amorolfine HCl. lsmuni.lt In contrast, an optimized hydrophilic lacquer based on Pullulan released up to 25.3% of the active compound. lsmuni.lt These studies underscore the pivotal role of excipients in modulating the availability of this compound from its delivery system.

Table 1: In Vitro Cumulative Release of this compound from Various Lacquer Formulations
Formulation TypeKey PolymerCumulative Release (%)Time (hours)Source
Experimental LacquerEudragit E100 (20%)76.34 nih.gov
Developed LacquerNot Specified81.5Not Specified nih.gov
Marketed LacquerNot Specified75.0Not Specified nih.gov
Hydrophobic Lacquer (OPT_P)Avalure UR 45056.2Not Specified lsmuni.lt
Hydrophilic Lacquer (OPT 1_P)Pullulan25.3Not Specified lsmuni.lt

Ex Vivo Permeation and Accumulation Studies Using Biological Barriers (e.g., Human Nail Clippings, Hoof Membranes)

Ex vivo studies are essential for evaluating the ability of this compound to penetrate and accumulate within the nail plate, providing a bridge between in vitro release and in vivo performance. These studies frequently utilize biological barriers such as human nail clippings and bovine hoof membranes, the latter being a well-established surrogate due to similarities in keratin composition and permeability. nih.govresearchgate.net

The enhancement of this compound's transungual delivery has been a primary research focus, exploring both chemical and physical methods. The use of chemical enhancers incorporated into nail lacquer formulations has yielded significant improvements in drug accumulation. For instance, the inclusion of thioglycolic acid and urea increased the accumulation of amorolfine hydrochloride in nail layers by up to 100% and 57%, respectively. nih.govnih.gov Physical enhancement methods have also been investigated. Pre-treatment of the nail with a fractional CO2 laser was found to increase the permeation of amorolfine hydrochloride twofold when combined with a thioglycolic acid-containing formulation. nih.govnih.gov Similarly, the application of ultrasound has been shown to increase the accumulation of the compound in nail clippings. lsmu.ltlsmuni.lt

Comparative ex vivo studies have highlighted the superior penetration of this compound relative to other topical antifungal agents. In a pilot study using healthy human cadaver toenails, only amorolfine penetrated the nail at concentrations sufficient to inhibit the growth of Trichophyton rubrum at various depths. nih.govcaldic.com This study also demonstrated that mechanically filing the nail surface prior to application resulted in larger zones of growth inhibition, indicating enhanced drug penetration. nih.govcaldic.com Quantitative permeation studies have measured the transungual flux of this compound from different formulations. A developed nail lacquer achieved a permeation of 6.32 µg/cm² over 24 hours, slightly higher than the 5.89 µg/cm² observed for a marketed formulation. nih.gov

Table 2: Ex Vivo Permeation and Accumulation of this compound with Enhancement Methods
BarrierEnhancement MethodFormulation ComponentResultSource
Human Nail ClippingsChemicalThioglycolic AcidUp to 100% increase in accumulation nih.govnih.gov
Human Nail ClippingsChemicalUreaUp to 57% increase in accumulation nih.govnih.gov
Human Nail ClippingsPhysical + ChemicalFractional CO2 Laser + Thioglycolic AcidTwofold increase in permeation nih.govnih.gov
Human Nail ClippingsPhysicalUltrasoundIncreased accumulation in nail lsmu.ltlsmuni.lt
Bovine Hoof Membrane-Developed Lacquer6.32 µg/cm² permeation in 24h nih.gov
Bovine Hoof Membrane-Marketed Lacquer5.89 µg/cm² permeation in 24h nih.gov

Modeling and Simulation of Compound Distribution within Target Tissues

Modeling and simulation techniques are increasingly employed to understand and predict the distribution of this compound within the complex nail unit. These computational approaches complement experimental data, offering insights into the factors that govern drug concentration and efficacy at the target site.

In silico studies, such as molecular docking, have been used to investigate the binding affinity of this compound with keratin, the primary structural protein of the nail. nih.gov This helps in the rational design of formulations by selecting excipients that facilitate drug release and penetration.

Furthermore, pharmacokinetic modeling, specifically through the use of mixed-effects models, has been applied to analyze amorolfine concentrations in nails over extended treatment periods. researchgate.net One such study, involving patients with onychomycosis, found that amorolfine concentrations increased over a 36-week treatment period. The model identified several significant factors influencing these concentrations, including gender (higher levels in females), nail type (higher in fingernails), and the specific subtype of onychomycosis. researchgate.net This type of modeling is crucial for understanding the variability in drug exposure among individuals.

Crucially, these simulation studies have established a direct correlation between drug concentration and treatment outcomes. The peak concentration of amorolfine in the nail was found to be significantly correlated with both clinical and mycological responses. researchgate.net This demonstrates the predictive power of modeling in linking formulation characteristics and drug delivery to therapeutic efficacy, providing a valuable tool for optimizing treatment strategies.

Analytical Chemistry for Research and Development

Chromatographic Method Development and Validation

Chromatography is a cornerstone technique for the separation and quantification of trans-Amorolfine from its cis-isomer and other related substances. mpg.de The subtle structural differences between these geometric isomers necessitate highly selective analytical methods. mtc-usa.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of Amorolfine (B1665469) and its related compounds, including this compound. google.comnih.gov Reversed-phase HPLC methods are commonly developed for this purpose. jetir.org

A typical HPLC method for the determination of Amorolfine hydrochloride and its interferents might utilize a C18 column. jetir.org One validated method employs a Promosil C18 column with an isocratic mobile phase consisting of a mixture of potassium dihydrogen phosphate (B84403) buffer (pH 5.0), acetonitrile, and tetrahydrofuran (B95107) (40:30:30, v/v/v). jetir.org The detection is typically carried out using a UV detector. jetir.org Another stability-indicating HPLC method utilized a phosphate buffer and methanol (B129727) mobile phase, with detection at 218 nm, to separate Amorolfine from its degradation products. ufrgs.br

The separation of geometric isomers like cis- and this compound can be challenging. mtc-usa.com The development of methods with sufficient resolution is crucial. For instance, in the analysis of acrivastine, another compound with E/Z isomers, a reversed-phase HPLC method was developed that achieved a resolution of more than 2.9 between the isomers. nih.gov Similar principles are applied to resolve this compound. The use of specialized stationary phases, such as phenyl or cholesterol-bonded phases, can offer unique selectivity for aromatic and structurally rigid isomers. mtc-usa.com

UPLC, with its smaller particle size columns, offers advantages in terms of speed, resolution, and solvent consumption compared to traditional HPLC, making it a valuable tool for high-throughput analysis and impurity profiling of this compound.

Table 1: Example HPLC Method Parameters for Amorolfine Analysis

ParameterCondition
Column Promosil C18
Mobile Phase Potassium dihydrogen phosphate buffer (pH 5.0), Acetonitrile, Tetrahydrofuran (40:30:30, v/v/v)
Flow Rate 1.0 mL/min
Detection UV
Retention Time (Amorolfine) ~6.5 minutes

This table is based on a reported method for Amorolfine hydrochloride and serves as an illustrative example. jetir.org

Gas Chromatography (GC) Applications in Purity Assessment

Gas Chromatography (GC) is another powerful technique used in the quality control of the raw materials for Amorolfine synthesis, which indirectly controls the level of this compound. google.com The purity of the starting material, cis-2,6-dimethylmorpholine (B33440), is critical as the trans-isomer impurity cannot be easily removed during the final purification steps of Amorolfine. google.com

GC methods have been developed to assess the purity of cis-2,6-dimethylmorpholine, with some methods achieving a purity determination of 100.0%. google.com The endpoint of certain reaction steps in the synthesis of Amorolfine can also be monitored by GC to determine the content of intermediates. google.com For instance, the content of 4-iodo-t-amylbenzene and 3-tert-amylphenyl-2-mercaptopropanal in reaction systems has been controlled using GC. google.com By ensuring the high purity of the precursors, the formation of the undesired this compound isomer is minimized. google.com

Method Validation Parameters

The validation of analytical methods is a regulatory requirement to ensure that the method is suitable for its intended purpose. For this compound analysis, this involves demonstrating the method's specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, robustness, and stability, often following guidelines from the International Conference on Harmonisation (ICH). jetir.org

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as isomers, impurities, or degradation products. For this compound, this means achieving baseline separation from the cis-isomer and any other potential impurities. ufrgs.br

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A validated HPLC method for Amorolfine demonstrated linearity in the concentration range of 35–325 μg/mL. ufrgs.br

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For an HPLC method for Amorolfine, the LOD and LOQ were found to be 0.23 μg/mL. jetir.org Another method reported an LOQ of 750 ng/mL. ufrgs.br

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, with acceptance criteria for recovery typically around 100%. ufrgs.br

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with acceptance criteria often being less than 2%. jetir.orgufrgs.br

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. jetir.orgufrgs.br

Stability: The chemical stability of the analyte in a sample solution under specific conditions and storage times.

Table 2: Typical Validation Parameters for an Amorolfine HPLC Method

ParameterTypical Value/Range
Linearity (r²) > 0.998
LOD ~0.23 µg/mL
LOQ ~0.23 µg/mL - 750 ng/mL
Accuracy (Recovery) ~100%
Precision (RSD) < 2.0%

This table presents a summary of typical values obtained from various validated methods for Amorolfine analysis. jetir.orgufrgs.br

Spectrophotometric and Spectroscopic Techniques

Spectroscopic techniques are indispensable for both the quantification and structural identification of this compound and related impurities.

UV-Visible Spectrophotometry for Quantification

UV-Visible spectrophotometry offers a simple and cost-effective method for the quantification of Amorolfine. While direct spectrophotometry may lack the specificity to distinguish between cis and trans isomers, it can be used for total drug content analysis or in combination with techniques that form specific colored complexes.

Methods involving ion-pair complexation or charge-transfer complex formation can enhance the selectivity and sensitivity of spectrophotometric analysis. These techniques involve reacting the analyte with a specific reagent to produce a new species with a distinct and strong absorption in the UV-Visible region, allowing for quantification even in the presence of interfering substances.

Mass Spectrometry (MS) for Identification and Impurity Analysis

Mass Spectrometry (MS), particularly when coupled with a chromatographic technique like HPLC (LC-MS), is a powerful tool for the structural elucidation and identification of this compound and other impurities. ufrgs.br While cis- and this compound have the same molecular weight and will produce the same molecular ion peak, their fragmentation patterns, when analyzed under specific MS/MS conditions, may show differences that can aid in their identification.

LC-MS is crucial for identifying unknown degradation products and impurities formed during synthesis or storage. In one study, a degradation product of Amorolfine, the N-oxide, was identified using MS along with Nuclear Magnetic Resonance (NMR) spectroscopy. ufrgs.br This highlights the importance of MS in comprehensive impurity profiling and stability studies of the drug substance.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Elucubration

The structural integrity and identity of the this compound molecule are definitively confirmed through a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques provide a detailed "fingerprint" of the molecule by probing the magnetic properties of its atomic nuclei and the vibrational modes of its chemical bonds, respectively. windows.netgatech.edu

For a reference standard of Amorolfine Hydrochloride, its identity is routinely established using ¹H-NMR, mass spectrometry, and IR spectroscopy. amazonaws.com The resulting spectra and their interpretations confirm the expected molecular structure. amazonaws.com While detailed peak assignments for the free base are not always published, data for the hydrochloride salt are available and serve as a critical reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of this compound. bhu.ac.incapes.gov.br In a study focused on the synthesis of Amorolfine Hydrochloride, ¹H NMR spectroscopy was used to confirm the structure of the final product. newdrugapprovals.org Similarly, in the development of stability-indicating analytical methods, NMR spectroscopy (¹H and ¹³C) was essential for the structural elucidation of degradation products, such as the N-oxide of amorolfine, which forms under oxidative stress. researchgate.netnih.gov

The following table summarizes representative ¹H NMR spectral data for Amorolfine Hydrochloride.

Table 1: ¹H NMR Spectral Data for Amorolfine Hydrochloride

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Proton Assignment (Tentative) Reference
0.64 triplet 7.2 -CH₃ (ethyl group) newdrugapprovals.org
1.03 doublet 6.8 -CH₃ newdrugapprovals.org
1.15 doublet 6.0 -CH₃ (isopropyl group) newdrugapprovals.org
1.25 singlet - -CH₃ (gem-dimethyl) newdrugapprovals.org
1.64 multiplet 7.6 -CH₂- newdrugapprovals.org
2.34 doublet 6.8 -CH- newdrugapprovals.org
2.48 doublet 6.8 -CH₂- newdrugapprovals.org
2.75 doublet 6.0 -CH₂- newdrugapprovals.org
3.1 doublet 8.8 -CH₂- (morpholine ring) newdrugapprovals.org
3.4 doublet 11.2 -CH₂- (morpholine ring) newdrugapprovals.org
3.9 multiplet - -CH- (morpholine ring) newdrugapprovals.org
7.16 doublet of doublets 8.4 Aromatic CH newdrugapprovals.org
7.27 doublet of doublets 8.4 Aromatic CH newdrugapprovals.org

Solvent: CD₃OD, Instrument: 400 MHz

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule. The technique measures the absorption of infrared radiation at specific frequencies that correspond to the vibrations of specific bonds. udel.edu A Certificate of Analysis for an amorolfine hydrochloride reference standard confirms its identity via Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy, stating that the signals are consistent with the structural formula. amazonaws.com Fourier-transform infrared (FTIR) spectral data has also been used to confirm the absence of interaction between amorolfine and excipients in pharmaceutical formulations. newdrugapprovals.org

Quantitative Analysis in Complex Matrices

Accurate quantification of this compound in complex biological and research matrices is essential for pharmacokinetic studies and formulation development. This typically involves sophisticated chromatographic methods coupled with sensitive detectors.

Bioanalytical Methodologies for Compound Quantification in Biological Samples (e.g., Nail Tissue, Culture Media)

The primary challenge in quantifying this compound in a therapeutic context is its application to and penetration through the dense keratin (B1170402) matrix of the nail. Various bioanalytical methods have been developed and validated for this purpose.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques. A reverse-phase HPLC (RP-HPLC) method has been validated for the determination of amorolfine hydrochloride in the context of antifungal nail lacquer development. scribd.com This method demonstrated specificity, accuracy, and precision according to ICH guidelines. scribd.com UPLC methods are also employed for quantifying amorolfine hydrochloride in samples from ex vivo nail penetration studies. rsc.orgchemodex.com These chromatographic systems are often coupled with Diode Array Detectors (DAD) or UV detectors for quantification. thieme-connect.decsic.es

For higher sensitivity, especially when measuring low concentrations of the drug that has permeated through the nail, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is utilized. researchgate.net This technique was used to quantify amorolfine that passed through human nail discs in Franz diffusion cells. researchgate.net Another advanced mass spectrometry technique, Matrix-Assisted Laser Desorption Ionization-Fourier Transform Ion Cyclotron Resonance (MALDI-FTICR) imaging, has been used to visualize and quantify the penetration profile of amorolfine in cross-sections of mycotic toenails. chemicalbook.com

Table 2: Bioanalytical Methods for this compound Quantification

Analytical Technique Matrix Sample Preparation Highlights Key Findings/Application Reference
RP-HPLC with UV Nail Lacquer Formulation Isocratic elution with phosphate buffer/acetonitrile/THF. Validated for linearity, accuracy, precision. LOD = 0.23 µg/mL. scribd.com
UPLC with DAD Human Nail Clippings Extraction with methanol. Quantified drug accumulation and permeation enhanced by chemical/physical methods. rsc.orgchemodex.com
LC-MS/MS Human Nail Lysate & Permeate Nails dissolved in NaOH, followed by methanol addition. Quantified drug flux through nail discs in Franz cells. researchgate.net
MALDI-FTICR Imaging Mycotic Toenail Sections Application of lacquer to nail sections, followed by analysis. Visualized and quantified drug distribution across the entire nail thickness. chemicalbook.com

Extraction and Sample Preparation Techniques for Research Materials

The effective extraction of this compound from its matrix is a critical prerequisite for accurate quantification. The chosen technique depends on the nature of the sample material.

For solid samples like nail tissue , extraction is a key step. One common method involves the incubation of nail clippings in a solvent like methanol, often aided by sonication to enhance extraction efficiency. newdrugapprovals.org An alternative approach for complete drug recovery involves the chemical dissolution of the nail plate itself. In one study, nail samples were dissolved in 5 M sodium hydroxide (B78521) (NaOH) before methanol was added to prepare the sample for LC-MS/MS analysis. researchgate.net

For pharmaceutical formulations like nail lacquers, sample preparation is more direct. The lacquer is typically dissolved in a suitable solvent system. For example, experimental lacquers have been formulated by dissolving amorolfine hydrochloride in a base containing ethanol (B145695) (96%), Transcutol P, and a film-forming polymer. When analyzing these formulations, they are simply diluted with the mobile phase or another appropriate solvent before injection into the chromatographic system.

In studies involving the identification of degradation products, solid-phase extraction (SPE) has been used for purification. After forced degradation in an oxidative medium, the resulting solution containing amorolfine and its N-oxide product was passed through a C18 SPE cartridge to isolate the degradant for subsequent structural analysis by MS and NMR. csic.es

Emerging Research Frontiers and Future Directions

Exploration of trans-Amorolfine in Combination Therapies

Combination therapy, a cornerstone of modern antimicrobial strategy, offers the potential for synergistic effects, broadened spectrum of activity, and a reduction in the likelihood of resistance development. kyinno.comucl.ac.uk The unique mechanism of this compound, which targets the latter stages of ergosterol (B1671047) biosynthesis, makes it a prime candidate for synergistic pairings with other antifungal agents that act on different cellular pathways.

The primary mechanism of this compound involves the inhibition of two key enzymes in the fungal ergosterol biosynthesis pathway: Δ14-sterol reductase (ERG24) and C8-C7 sterol isomerase (ERG2). This leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic sterol precursors like ignosterol (B1194617). mdpi.com

Synergy is often achieved when this compound is combined with antifungals that target different steps in the same critical pathway. A prominent example is its combination with terbinafine (B446), an allylamine (B125299) that inhibits squalene (B77637) epoxidase, an enzyme acting much earlier in the ergosterol synthesis pathway. By inhibiting two distinct points in this pathway, the combination creates a potent sequential blockade, leading to a more profound disruption of fungal cell membrane integrity than either drug could achieve alone. frontiersin.org In vitro studies have demonstrated that this combination frequently results in additive or synergistic effects against various fungal isolates. researchgate.net

The mechanistic rationale for synergy can be summarized as follows:

Sequential Enzyme Inhibition: Blocking multiple steps in a single metabolic pathway (e.g., ergosterol synthesis) can be more effective than inhibiting just one.

Enhanced Membrane Disruption: The altered sterol profile caused by this compound can potentially increase the permeability of the fungal cell membrane, allowing for enhanced penetration and activity of a partner drug.

Overcoming Resistance: If a fungus has a mechanism to partially overcome the effect of one drug, the presence of a second drug acting on a different target can prevent its survival. frontiersin.org

A critical area of research is the efficacy of this compound combinations against fungal strains that have developed resistance to multiple drugs. bvsalud.org The challenge of multidrug resistance necessitates innovative strategies, and synergistic combinations are a leading approach. ucl.ac.ukmdpi.com

Research has shown that combinations including this compound are effective against a range of pathogens, including non-dermatophyte molds which are often difficult to treat. For instance, synergistic activity has been specifically detected when this compound is combined with terbinafine against isolates of Scopulariopsis brevicaulis, a non-dermatophyte fungus sometimes implicated in onychomycosis. researchgate.net In studies evaluating combinations against various dermatophytes and molds, combinations involving amorolfine (B1665469) showed synergy in 46% of cases, with particularly high rates against dermatophytes (54%) and molds (52%). researchgate.net

While primarily an antifungal, studies have also explored amorolfine as an adjuvant in antibacterial therapies. In one study, it displayed significant synergistic activity with the antibiotic colistin (B93849) against the multidrug-resistant bacterium Acinetobacter baumannii. mdpi.comnih.gov The proposed mechanism involves amorolfine enhancing the disruption of the bacterial outer membrane by colistin. nih.govresearchgate.net This highlights the broader potential of the molecule in combating antimicrobial resistance beyond the fungal kingdom.

Drug CombinationFungal SpeciesObserved InteractionResearch Finding Reference
This compound + TerbinafineTrichophyton rubrumAdditive researchgate.net
This compound + TerbinafineTrichophyton interdigitaleAdditive researchgate.net
This compound + TerbinafineScopulariopsis brevicaulisSynergistic researchgate.net
This compound + Itraconazole (B105839)Dermatophytes, Yeasts, MouldsSynergistic/Additive researchgate.net
This compound + Ciclopirox (B875)Trichophyton rubrumAdditive researchgate.net

Role in Antimicrobial Stewardship and Resistance Mitigation Strategies

Antimicrobial stewardship refers to a coordinated set of strategies designed to optimize the use of antimicrobial agents to improve patient outcomes, reduce microbial resistance, and ensure the long-term viability of these critical drugs. accesstomedicinefoundation.org The misuse and overuse of antimicrobials are major drivers of resistance. mdpi.com this compound, particularly through its use in combination therapies, can play a role in these stewardship efforts.

By achieving synergy, combination therapies may allow for effective treatment while using lower concentrations of each constituent drug. kyinno.com This can potentially reduce the selective pressure that drives the emergence of resistant strains. Furthermore, using two drugs with different mechanisms of action makes it statistically more difficult for a pathogen to develop spontaneous resistance to both simultaneously. frontiersin.org As such, the rational design of this compound combination regimens is a key strategy for mitigating the risk of antifungal resistance. This aligns with the core goals of antimicrobial stewardship programs, which have been disrupted by global health events and require renewed focus. accesstomedicinefoundation.orgaccesstomedicinefoundation.org

Advanced In Vitro and In Vivo Models for Mechanistic Studies

To better understand how this compound works and to predict its clinical efficacy more accurately, researchers are moving beyond traditional 2D cell cultures and simple animal models. Advanced models that more closely mimic the complex environment of a real infection are becoming indispensable tools.

Traditional antifungal susceptibility testing is typically performed in liquid broth (planktonic culture). nih.gov However, in the human body, fungi often grow in complex, structured communities known as biofilms or within tissues, creating a three-dimensional (3D) environment. These 3D structures can confer increased resistance to antifungal drugs.

To address this, researchers have developed advanced in vitro models:

Onychomycosis Models: To specifically mimic a nail infection, models have been developed using materials like bovine hoof slices. In one such model, the Nail-Minimum Fungicidal Concentration (Nail-MFC) of this compound against Trichophyton rubrum was determined to be significantly lower than that of ciclopiroxolamine, demonstrating its effective killing power in a more clinically relevant setting. researchgate.net

3D Spheroids and Organoids: These models involve growing fungal or co-culture cells in a way that allows them to form 3D structures. mdpi.com These structures mimic the nutrient and oxygen gradients found in infected tissues. mdpi.com While much of this work is in early stages for mycology, related fields have shown their power. For instance, in cancer research, organoid models were used to screen drugs, and amorolfine was identified as a potential repurposed therapeutic. mdpi.com Similar models are being established for fungal infections, such as 3D full-thickness skin models infected with Candida albicans, to test the efficacy of antifungal compounds. uibk.ac.at

Model TypeKey FeatureApplication for this compound ResearchReference
Standard Broth MicrodilutionPlanktonic (free-floating) fungal cellsDetermining standard Minimum Inhibitory Concentration (MIC) researchgate.netresearchgate.net
In Vitro Onychomycosis ModelSimulates nail tissue infectionDetermining Nail-Minimum Fungicidal Concentration (Nail-MFC) researchgate.net
3D Spheroid/Organoid CultureMimics tissue-like structures and gradientsEvaluating drug efficacy in a more physiologically relevant context mdpi.com

The advent of CRISPR-Cas (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated proteins) technology has revolutionized genetic engineering and offers powerful tools for studying antifungal drugs. crownbio.comnih.gov This system allows for precise editing of an organism's genome, making it possible to delete, insert, or alter specific genes. mdpi.com

For this compound research, CRISPR-Cas approaches can be applied in several ways:

Target Validation: The known targets of this compound are the enzymes ERG24 and ERG2. Using CRISPR-Cas9, the genes encoding these enzymes (ERG24 and ERG2) can be specifically deleted from a fungal genome. The resulting fungal mutant would be expected to show altered susceptibility to this compound, thus confirming the role of these enzymes in its mechanism of action. This technology is more precise and efficient than older gene-editing methods like ZFNs or TALENs. crownbio.comnih.gov

Elucidating Resistance Mechanisms: Fungi can develop resistance through various genetic mutations. CRISPR-based screening libraries can be used to systematically knock out every gene in the fungal genome and then expose the mutant library to this compound. Mutants that show increased survival are likely missing genes that are either part of the drug's mechanism or involved in a pathway that makes the fungus susceptible. Conversely, this approach can identify genes that, when mutated, confer resistance. nih.govmdpi.com

Investigating Synergistic Interactions: CRISPR can be used to explore the genetic basis of the synergistic effects observed in combination therapies. By knocking out specific genes, researchers can determine which pathways are essential for the synergy between this compound and a partner drug.

While specific published studies applying CRISPR-Cas technology to this compound are nascent, the methodology provides a clear and powerful path forward for gaining an unprecedented level of detail about its molecular interactions and the genetic underpinnings of fungal resistance.

Computational Drug Discovery and Design

The evolution of computational tools has revolutionized the field of drug discovery, offering pathways to design and identify novel therapeutic agents with greater efficiency and precision. For a well-established compound like this compound, these computational approaches provide a powerful lens through which to explore new chemical spaces, optimize existing scaffolds, and anticipate biological activity. By leveraging the known mechanistic action of this compound, which involves the inhibition of two key enzymes in the fungal ergosterol biosynthesis pathway (Δ14-reductase and Δ7-Δ8-isomerase), researchers can employ sophisticated computational strategies to build upon its antifungal legacy. sigmaaldrich.comdrugbank.com These methods range from designing entirely new molecules to applying artificial intelligence to predict efficacy and resistance patterns.

De Novo Design of Novel Analogues Based on Mechanistic Insights

De novo drug design, or the creation of novel molecular structures from scratch, represents a frontier in medicinal chemistry. researchgate.net This approach, when grounded in the mechanistic understanding of a parent compound like this compound, allows for the rational construction of new analogues. The core principle is to use the known three-dimensional structure of the target enzymes and the pharmacophore of this compound—the essential set of steric and electronic features required for its biological activity—to design new molecules predicted to have superior binding affinity, selectivity, or pharmacokinetic properties. nih.gov

The morpholine (B109124) moiety is a critical pharmacophore in many bioactive compounds, including antifungal agents like this compound. researchgate.net Computational studies can explore modifications to this ring and its substituents to enhance target engagement. For instance, structure-based design strategies can model how subtle changes to the this compound scaffold would fit into the active sites of its target enzymes. researchgate.net Techniques like molecular docking and pharmacophore mapping are instrumental in this process, allowing for the virtual screening of vast chemical libraries and the prioritization of candidates for synthesis and biological testing. researchgate.net Research has demonstrated the utility of such methods in designing novel triazole derivatives that target the ergosterol pathway, suggesting a similar potential for morpholine derivatives. researchgate.net

Computational Technique Application in Designing this compound Analogues Potential Outcome
Molecular Docking Simulates the binding of designed analogues to the active sites of Δ14-reductase and Δ7-Δ8-isomerase. researchgate.netresearchgate.netPredicts binding affinity and orientation, helping to prioritize potent candidates.
Pharmacophore Mapping Identifies the essential 3D arrangement of chemical features in this compound required for antifungal activity. nih.govGuides the design of novel scaffolds that retain the key interactive elements for target inhibition.
Quantitative Structure-Activity Relationship (QSAR) Develops mathematical models that correlate the chemical structure of morpholine derivatives with their antifungal activity. researchgate.netnih.govPredicts the activity of unsynthesized compounds, accelerating the optimization process.
De Novo Design Algorithms Generates novel molecular structures piece-by-piece within the constraints of the enzyme's active site. researchgate.netresearchgate.netCreates entirely new and diverse chemical entities with the potential for improved properties.

AI and Machine Learning Applications in Predicting Activity and Resistance

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative technologies in fungal drug development, offering innovative ways to tackle the growing challenge of antifungal resistance. frontiersin.orgnih.gov These advanced computational systems can analyze vast and complex datasets to identify hidden patterns, predict biological activity, and forecast the likelihood of resistance development. frontiersin.orgnih.gov

For this compound and its potential analogues, ML models can be trained on existing data from antifungal susceptibility tests and the chemical properties of various compounds. researchgate.net These models can then predict the minimum inhibitory concentration (MIC) of novel, untested molecules against a range of fungal pathogens. For example, decision tree-based methods like Extreme Gradient Boosting (XGBoost) have shown high accuracy in predicting antifungal susceptibility. researchgate.net

Furthermore, AI is being harnessed to understand and predict the mechanisms of antifungal resistance. mdpi.com By analyzing genomic data from resistant fungal strains, ML algorithms can identify specific mutations or biomarkers associated with reduced susceptibility. nih.gov This predictive power is crucial for the development of next-generation antifungals, as it allows researchers to design molecules that are less prone to existing resistance mechanisms or to co-administer them with agents that can overcome this resistance. The integration of AI has the potential to significantly accelerate the discovery of more durable and effective antifungal agents. frontiersin.org

AI/ML Application Description Relevance to this compound Research
Activity Prediction ML models are trained on datasets of known antifungal compounds and their activities to predict the efficacy of new molecules. researchgate.netEnables rapid virtual screening of designed this compound analogues to identify those with the highest predicted potency.
Resistance Prediction AI algorithms analyze genomic and proteomic data to identify molecular signatures associated with antifungal resistance. nih.govmdpi.comHelps in designing new analogues that may evade common resistance pathways and informs strategies to combat emerging resistance.
Biomarker Discovery ML can identify novel biomarkers from complex 'omics' data that are indicative of antifungal resistance. nih.govAccelerates the diagnosis of resistance and allows for more targeted therapeutic strategies in the future.
Personalized Therapy AI could potentially integrate patient-specific data to tailor antifungal treatments for better outcomes. frontiersin.orgA future goal where treatment, perhaps with a next-generation amorolfine-inspired drug, is optimized for the individual.

Translational Research Opportunities

Translational research acts as a critical bridge, connecting fundamental discoveries from preclinical laboratory settings to potential future clinical applications. It involves a bidirectional flow of information, where insights from early-phase studies inform the design of more advanced research, and clinical observations can, in turn, generate new questions for preclinical investigation. tno.nlrheomuco.com For this compound, a compound with a long history of topical use, translational research offers a pathway to explore its full therapeutic potential and to leverage the knowledge gained from its use to inspire the next wave of antifungal therapies.

Bridging Preclinical Findings to Potential Future Research Avenues

Preclinical studies, encompassing both in vitro (cell-based) and in vivo (animal model) experiments, are foundational to understanding a drug's mechanism and potential efficacy. tno.nl For this compound, preclinical data has firmly established its mode of action in disrupting the fungal cell membrane by inhibiting ergosterol synthesis. sigmaaldrich.comdrugbank.com Recent studies have also explored its potential beyond dermatology, identifying synergistic activity with other antimicrobials. For instance, research has shown that this compound can enhance the efficacy of the antibiotic colistin against the bacterium Acinetobacter baumannii in both in vitro and in vivo models. mdpi.com

These preclinical findings open up several avenues for future research. The synergistic effects observed suggest that this compound or its derivatives could be investigated as part of combination therapies, not only for fungal infections but potentially for complex bacterial infections as well. This creates an opportunity to repurpose or adapt the compound for new indications. Further translational studies are needed to determine if these preclinical synergies can be replicated in more complex models that more closely mimic human disease. tno.nl

Preclinical Finding Implication Potential Future Research Avenue
Inhibition of ergosterol biosynthesis pathway. sigmaaldrich.comdrugbank.comConfirmed primary mechanism of antifungal action.Investigate the activity of this compound analogues against fungi with mutations in this pathway.
Synergistic activity with the antibiotic colistin against A. baumannii. mdpi.comThe compound may have a role as an adjuvant in antibacterial therapy.Conduct studies on combination therapy for multidrug-resistant bacterial infections in advanced preclinical models.
Efficacy in various topical onychomycosis models. dntb.gov.uaamazonaws.comEstablished as an effective topical antifungal agent.Develop and test novel delivery systems (e.g., nanovesicles) to improve nail penetration and efficacy. dntb.gov.ua
Sublimation property of amorolfine. researchgate.netThe ability to turn into a vapor may help it reach air cavities in infected nails.Quantify the clinical relevance of the sublimation effect in onychomycosis treatment.

Considerations for Next-Generation Antifungal Development Inspired by this compound

The development of next-generation antifungal agents is a global health priority, driven by rising rates of invasive fungal infections and antifungal resistance. frontiersin.orgopenaccessjournals.com this compound serves as an important chemical scaffold and mechanistic template for this endeavor. Its success as a topical agent provides valuable lessons for designing new drugs.

Key considerations for future development inspired by this compound include:

Exploiting the Morpholine Scaffold: The morpholine ring is a proven pharmacophore. researchgate.net Future research should focus on creating libraries of novel morpholine derivatives and screening them for enhanced potency, a broader spectrum of activity, or improved physical properties suitable for different routes of administration.

Dual-Target Inhibition: this compound’s ability to inhibit two enzymes in the same pathway is a desirable trait that can potentially slow the development of resistance. New drug design efforts could focus on creating molecules that also have dual-target or even multi-target mechanisms of action. researchgate.net

Overcoming Resistance: While resistance to this compound is not widespread, any new agent must be developed with resistance in mind. This involves designing compounds that are effective against fungal strains resistant to current therapies and using computational models to predict and mitigate potential resistance development. nih.gov

Improving Bioavailability: As a topical agent, systemic absorption of this compound is very low. While this is a safety advantage for treating nail infections, developing analogues with favorable pharmacokinetic profiles for systemic use could open up treatment possibilities for severe, invasive fungal diseases.

The journey from a known compound like this compound to a next-generation antifungal involves a multidisciplinary approach, combining medicinal chemistry, computational biology, and translational science to address the urgent need for new and effective treatments. frontiersin.org

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